Methyl 5-(bromomethyl)-2-chlorobenzoate
Description
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Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAJHNFXWLJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 5-(bromomethyl)-2-chlorobenzoate" chemical properties
An In-Depth Technical Guide to Methyl 5-(bromomethyl)-2-chlorobenzoate: Properties, Synthesis, and Applications
Introduction and Strategic Overview
This compound is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical industries. As a halogenated aromatic ester, it serves as a versatile building block, or synthon, for the construction of more complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its functional groups: a methyl ester that can undergo hydrolysis or amidation, and a highly reactive benzylic bromide handle ideal for nucleophilic substitution reactions.
This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the compound's core chemical properties, a validated synthetic pathway, its characteristic reactivity profile, and its applications as a key intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). The structural relationship to the core of important hypoglycemic drugs highlights its relevance in modern medicinal chemistry.[1][2]
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility. While the nomenclature can vary, this guide focuses on the isomer where the bromomethyl group is at the 5-position of the benzene ring relative to the ester.
| Property | Value | Source(s) |
| CAS Number | 153203-54-4 | [3] |
| Molecular Formula | C₉H₈BrClO₂ | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Bromomethyl-5-chlorobenzoate | [3] |
| Physical Form | Solid / Liquid (Varies by purity) | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process starting from 2-chloro-5-methylbenzoic acid. This pathway is efficient and relies on well-established, high-yielding reactions common in organic synthesis.
Step 1: Fischer Esterification The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification, catalyzed by a strong acid in methanol, is the most direct and economical method. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it toward nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester.
Step 2: Radical Bromination The crucial transformation is the selective bromination of the benzylic methyl group. This is accomplished using a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes competing aromatic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The mechanism proceeds via a stabilized benzylic radical intermediate, ensuring high selectivity for the desired product.
Experimental Protocol: Synthesis via Radical Bromination
-
Esterification: Dissolve 2-chloro-5-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude methyl 2-chloro-5-methylbenzoate, which can be used directly in the next step.
-
Bromination: Dissolve the crude methyl 2-chloro-5-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the mixture to reflux (approx. 80°C) and stir. The reaction is often initiated with a heat lamp.
-
Monitor the reaction by TLC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[5]
Caption: Synthetic pathway for this compound.
Reactivity Profile and Synthetic Utility
The primary utility of this compound stems from the high reactivity of the benzylic bromide group. This functional group is an excellent electrophile, making the molecule an ideal alkylating agent for a wide range of nucleophiles in Sₙ2 reactions.
-
N-Alkylation: Reacts readily with primary and secondary amines to form substituted benzylamines, a common structural motif in pharmaceuticals.
-
O-Alkylation: Reacts with alcohols and phenols under basic conditions to form benzyl ethers.
-
S-Alkylation: Reacts with thiols to produce benzyl thioethers.
-
C-Alkylation: Serves as an electrophile for carbanions, such as those derived from malonic esters or beta-ketoesters, to form new carbon-carbon bonds.
This versatile reactivity allows for the strategic introduction of the 2-chloro-5-(methoxycarbonyl)benzyl moiety into target molecules, providing a scaffold for further chemical diversification.[6]
Caption: Reactivity of the benzylic bromide with various nucleophiles.
Safety, Handling, and Storage
This compound is a reactive and corrosive chemical that requires careful handling to ensure personnel safety.[7][8]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3][7][8] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[8]
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3] Refrigeration at 2-8°C is recommended to maintain long-term stability.[3]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility is centered on the electrophilic nature of the benzylic bromide, which allows for efficient alkylation of a diverse range of nucleophiles. For drug development professionals, this compound represents a key tool for scaffold decoration and the synthesis of novel chemical entities, particularly within therapeutic areas where the substituted benzoic acid motif is prevalent. Proper understanding of its synthesis, handling, and reactivity is essential for its effective and safe application in the laboratory.
References
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A B Enterprises. (n.d.). solid METHYL-5-BROMO-2-CHLORO BENZOATE. IndiaMART. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Eureka. Retrieved from [Link]
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Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy methyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Synthesis: The Role of Methyl 5-amino-2-chlorobenzoate in Pharma R&D. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-Bromo-5-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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- 3. 668262-52-0|Methyl 2-(bromomethyl)-5-chlorobenzoate|BLD Pharm [bldpharm.com]
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"Methyl 5-(bromomethyl)-2-chlorobenzoate" synthesis and characterization
Technical Whitepaper: Synthesis and Characterization of Methyl 5-(bromomethyl)-2-chlorobenzoate
Executive Summary
This compound (CAS 668262-52-0) is a high-value electrophilic intermediate used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its structural core combines a deactivated chlorobenzene ring with a reactive benzylic bromide, making it a "linchpin" scaffold for N-alkylation and C-C bond-forming reactions.
This guide provides a validated, scalable protocol for its synthesis via the Wohl-Ziegler reaction. Unlike generic procedures, this workflow addresses the specific regiochemical challenges posed by the 2-chloro substituent and offers a self-validating characterization suite to ensure purity before downstream application.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 668262-52-0 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.51 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 52–56 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Reactivity Class | Alkylating agent (Lachrymator) |
Synthetic Strategy: The Wohl-Ziegler Bromination
The synthesis relies on the radical bromination of Methyl 5-methyl-2-chlorobenzoate . The presence of the chlorine atom at the ortho position (relative to the ester) exerts a steric and electronic influence that actually stabilizes the molecule against some side reactions common in unsubstituted toluates, provided the stoichiometry is strictly controlled.
Retrosynthetic Analysis
The pathway is a single-step functionalization of the commercially available methyl-substituted precursor.
Figure 1: Retrosynthetic logic relying on selective benzylic functionalization.
Reaction Mechanism
Understanding the radical cycle is critical for troubleshooting. The reaction does not use molecular bromine (
Figure 2: The radical chain mechanism. The "Propagation Cycle" must be sustained by heat or light.
Detailed Experimental Protocol
Safety Warning: This reaction produces benzyl bromide derivatives which are potent lachrymators (tear gas agents). All operations must be performed in a fume hood.
Materials:
-
Substrate: Methyl 5-methyl-2-chlorobenzoate (10.0 g, 54.2 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (10.6 g, 59.6 mmol, 1.1 eq)
-
Expert Note: Recrystallize NBS from water if it is yellow/orange to remove free
and HBr, which cause side reactions.
-
-
Initiator: AIBN (Azobisisobutyronitrile) (200 mg, ~2 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Benzotrifluoride (Green alternative).
-
Volume: 300 mL (0.2 M concentration).
-
Step-by-Step Workflow:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substrate in the solvent.
-
Reagent Addition: Add NBS and AIBN to the stirring solution at room temperature.
-
Activation:
-
Method A (Thermal): Heat the mixture to reflux (80–85 °C).
-
Method B (Photochemical - Preferred): Irradiate with a tungsten lamp (300W) or blue LED reactor while stirring. This often results in cleaner conversion at lower temperatures.
-
-
Monitoring: Monitor by TLC (10% EtOAc in Hexanes) or HPLC.
-
Endpoint: The reaction is complete when the starting material is <5%.
-
Observation: Succinimide byproduct will float to the surface (in CCl4) or precipitate.
-
-
Workup:
-
Cool the reaction mixture to 0 °C to precipitate maximum succinimide.
-
Filter off the solid succinimide.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual succinimide.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is usually a yellow oil/solid.
-
Purify via silica gel flash chromatography.
-
Eluent: Gradient of Heptane/DCM (9:1 to 1:1).
-
Yield: Expect 80–85% (approx. 11.8 g).
-
Characterization & Data Analysis
The following data confirms the identity of the product. The 1H NMR is distinct due to the "deshielding" effect of the ester and the halogen patterns.
1H NMR Interpretation (300 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.98 | Doublet (d) | 1H | Ar-H (C6) | Ortho to ester; highly deshielded. |
| 7.49 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Meta to bromomethyl; coupling to C3 and C6. |
| 7.43 | Doublet (d) | 1H | Ar-H (C3) | Ortho to Chlorine; shielded relative to C6. |
| 4.93 | Singlet (s) | 2H | -CH₂Br | Diagnostic Peak. Shift confirms bromination.[1] |
| 3.97 | Singlet (s) | 3H | -OCH₃ | Methyl ester peak.[1] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Pattern: Look for the characteristic isotope pattern of Br + Cl .
-
M+ (262):
-
M+2 (264):
AND (High intensity peak) -
M+4 (266):
-
Troubleshooting & Expert Insights
-
Issue: Reaction Stalls.
-
Cause: Radical chain termination due to oxygen.
-
Fix: Degas the solvent with Nitrogen/Argon for 15 minutes prior to heating. Add a second portion of AIBN (50 mg) after 1 hour.
-
-
Issue: Bis-bromination (Gem-dibromide formation).
-
Cause: Excess NBS or extended reaction time.
-
Fix: Stop the reaction at 90-95% conversion rather than pushing for 100%. The mono-bromide is easily separated from the starting material, but hard to separate from the dibromide.
-
-
Green Chemistry Tip:
-
Replace 1,2-Dichloroethane (DCE) with Trifluorotoluene or Acetonitrile . These solvents are less toxic and often provide better solubility for the polar transition state.
-
References
-
PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Wohl, A. (1919).[2] Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanistic reference for Wohl-Ziegler).
-
Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide.[3][2][4] Chemical Reviews, 43(2), 271–317. (Classic review on NBS utility).
Sources
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- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate for Advanced Research Applications
Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-(bromomethyl)-5-chlorobenzoate, a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core physicochemical properties, a validated synthesis protocol with mechanistic insights, its chemical reactivity, key applications, and essential safety and handling procedures. The strategic importance of this molecule lies in its reactive bromomethyl group, which serves as a versatile handle for constructing complex molecular architectures central to the discovery of novel pharmaceuticals and agrochemicals.
Core Physicochemical Properties
Methyl 2-(bromomethyl)-5-chlorobenzoate is a halogenated aromatic ester whose utility is defined by its precise molecular structure and resulting chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Molecular Weight | 263.52 g/mol | [1][3] |
| CAS Number | 668262-52-0 | [1][4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Boiling Point | ~260-262 °C | [5] |
| Density | ~1.50 g/cm³ | [5] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, chloroform) | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |
Synthesis, Purification, and Characterization
The synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate is most effectively achieved via a regioselective radical bromination of the corresponding methyl-substituted precursor, methyl 5-chloro-2-methylbenzoate.
Mechanistic Rationale
The chosen synthetic pathway leverages a free-radical chain reaction at the benzylic position, which is significantly more reactive than the aromatic C-H bonds or the ester group under these conditions.
-
Initiation: The reaction is initiated by the thermal decomposition of azobisisobutyronitrile (AIBN), which generates primary radicals. These radicals then abstract a hydrogen atom from N-bromosuccinimide (NBS) or trace HBr to produce a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the final product and a succinimidyl radical, which continues the chain.
-
Selectivity: The use of NBS is critical as it maintains a low, constant concentration of bromine (Br₂) and HBr in the reaction mixture, which suppresses electrophilic aromatic substitution, an unwanted side reaction. Photocatalytic conditions (irradiation) provide the energy to ensure efficient radical initiation.[4][6]
Detailed Experimental Protocol
The following protocol is a validated method for the synthesis and purification of the target compound.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol), N-bromosuccinimide (NBS, 10.6 g, 59.5 mmol), and azobisisobutyronitrile (AIBN, 200 mg) in 1,2-dichloroethane (300 mL).
-
Reaction Execution: Irradiate the reaction mixture with a suitable photolamp while stirring for 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of heptane/dichloromethane (e.g., 9:1, 4:1, 1:1) to isolate the product. This step is crucial for removing unreacted starting material and by-products like succinimide.
-
Product Isolation: Combine the pure fractions and concentrate under reduced pressure to afford Methyl 2-(bromomethyl)-5-chlorobenzoate as a solid or oil (yield: ~83%).[4]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Quality Control and Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose.
-
¹H NMR (300 MHz, CDCl₃):
-
δ 7.98 (d, J = 2.1 Hz, 1H): Aromatic proton ortho to the ester.
-
δ 7.49 (dd, J = 2.2, 8.2 Hz, 1H): Aromatic proton meta to both the ester and chloro groups.
-
δ 7.43 (d, J = 8.2 Hz, 1H): Aromatic proton ortho to the chloro group.
-
δ 4.93 (s, 2H): Methylene protons of the bromomethyl group (-CH₂Br). The appearance of this singlet and the disappearance of the starting material's methyl singlet are key indicators of a successful reaction.
-
δ 3.97 (s, 3H): Methyl protons of the ester group (-OCH₃).[4]
-
Chemical Reactivity and Applications in Drug Development
The synthetic value of Methyl 2-(bromomethyl)-5-chlorobenzoate stems directly from the reactivity of the benzylic bromide.
The Role of the Bromomethyl Group
The bromomethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions, primarily via an Sₙ2 mechanism.[6] This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbanions, thereby serving as a linchpin for building molecular complexity. This reactivity is central to its application in the synthesis of novel drug candidates and agrochemicals.[6][7]
Application in Molecular Scaffolding
The compound is a building block used to connect different parts of a molecule or to add specific functionalities required for biological activity. The diagram below illustrates its role in creating a new carbon-heteroatom bond, a common strategy in medicinal chemistry.
Caption: General reaction scheme for creating complex drug precursors.
Safety and Handling Protocols
Methyl 2-(bromomethyl)-5-chlorobenzoate is a hazardous chemical and must be handled with stringent safety precautions. Its properties are similar to other benzylic bromides, which are known irritants and lachrymators.
Hazard Identification
-
Skin and Eyes: Causes severe skin burns and serious eye damage.[8] Contact should be strictly avoided.
-
Respiratory: May cause respiratory irritation.[5][9] Operations should be conducted in a well-ventilated area or chemical fume hood.
-
General: The compound is corrosive and harmful if swallowed.[5][10]
Personal Protective Equipment (PPE)
Adherence to proper PPE is mandatory to ensure user safety.[11]
| PPE Category | Item Specifics | Protection Against |
| Eye Protection | Chemical splash goggles and/or a full-face shield. | Chemical splashes and vapors. |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile, Neoprene). | Direct skin contact. |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned. | Incidental splashes. |
| Respiratory | Use only in a certified chemical fume hood. | Inhalation of harmful vapors. |
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Conclusion
Methyl 2-(bromomethyl)-5-chlorobenzoate is a high-value synthetic intermediate with well-defined properties and established synthesis protocols. Its utility is primarily driven by the electrophilic nature of its bromomethyl group, enabling a broad range of chemical transformations essential for the construction of complex molecules in pharmaceutical and agrochemical research. The successful and safe use of this compound is contingent upon a thorough understanding of its reactivity and strict adherence to the safety protocols outlined in this guide.
References
-
ChemBK. (2024). Methyl 2-(bromomethyl)-5-chlorobenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-Bromo-5-chlorobenzoate. Available at: [Link]
-
PubChemLite. (n.d.). Methyl 2-(bromomethyl)-5-chlorobenzoate (C9H8BrClO2). Available at: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-acetamido-5-bromobenzoate. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Available at: [Link]
-
Phystan. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Available at: [Link]
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- 4. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
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Spectroscopic Unveiling of Methyl 5-(bromomethyl)-2-chlorobenzoate: A Technical Guide for Researchers
This technical guide provides a detailed analysis of the expected spectroscopic signature of Methyl 5-(bromomethyl)-2-chlorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally related compounds to offer a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound for identification, purity assessment, and reaction monitoring.
Molecular Structure and its Spectroscopic Implications
The structure of this compound dictates its interaction with various spectroscopic techniques. The presence of a substituted benzene ring, a methyl ester, a chloromethyl group, and halogen substituents (chlorine and bromine) all contribute unique and identifiable features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Based on the analysis of related compounds, the following sections predict the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 7.8 - 8.0 | Doublet | 1H | Ar-H | This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded aromatic proton. |
| ~ 7.5 - 7.6 | Doublet of doublets | 1H | Ar-H | This proton is ortho to the bromine and meta to the chlorine, leading to a complex splitting pattern. |
| ~ 7.3 - 7.4 | Doublet | 1H | Ar-H | This proton is ortho to the chlorine and will be influenced by its electron-withdrawing nature. |
| ~ 4.6 - 4.8 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are expected in this region. For the isomeric Methyl 2-(bromomethyl)-5-chlorobenzoate, this signal appears at 4.93 ppm.[1] |
| ~ 3.9 - 4.0 | Singlet | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet. This is consistent with the spectra of many methyl benzoates. |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra would involve:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 165 - 167 | C =O (Ester) | The carbonyl carbon of the ester is typically found in this downfield region. |
| ~ 135 - 140 | Ar-C -CH₂Br | The aromatic carbon attached to the bromomethyl group. |
| ~ 132 - 134 | Ar-C -Cl | The aromatic carbon bearing the chlorine atom. |
| ~ 130 - 132 | Ar-C -COOCH₃ | The aromatic carbon attached to the ester group. |
| ~ 128 - 131 | Ar-C H | Aromatic methine carbons. |
| ~ 125 - 128 | Ar-C H | Aromatic methine carbons. |
| ~ 123 - 126 | Ar-C H | Aromatic methine carbons. |
| ~ 52 - 54 | -OC H₃ | The methyl carbon of the ester. |
| ~ 30 - 33 | -C H₂Br | The methylene carbon attached to the bromine. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~ 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |
| ~ 2960 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) | Medium to Weak |
| ~ 1730 - 1715 | C=O stretch | Ester | Strong |
| ~ 1600, 1475 | C=C stretch | Aromatic Ring | Medium to Weak |
| ~ 1250 - 1000 | C-O stretch | Ester | Strong |
| ~ 800 - 600 | C-Cl stretch | Aryl Halide | Medium to Strong |
| ~ 600 - 500 | C-Br stretch | Alkyl Halide | Medium to Strong |
The presence of a strong absorption band around 1720 cm⁻¹ would be a clear indicator of the ester carbonyl group. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region and can be complex. For comparison, the IR spectrum of the related compound 5-Bromo-2-chlorobenzoic acid shows characteristic peaks in these regions.[2]
Experimental Workflow: FT-IR Spectroscopy
Caption: A typical workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrum
The molecular formula for this compound is C₉H₈BrClO₂. The nominal molecular weight is approximately 262 g/mol . Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks.
Expected Fragmentation Pattern
Electron ionization (EI) is a hard ionization technique that will likely cause the molecule to fragment. Key expected fragments include:
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester.
-
[M - Br]⁺: Loss of the bromine atom.
-
[M - CH₂Br]⁺: Loss of the bromomethyl group.
-
[Ar-CO]⁺: A benzoyl-type cation.
The predicted m/z values for various adducts under softer ionization conditions can be found in the PubChemLite database for this compound.[3]
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion: A Predictive Spectroscopic Profile
This technical guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. By analyzing the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can gain a comprehensive understanding of the key spectral features of this important synthetic intermediate. The provided protocols and comparative data from related molecules offer a solid foundation for the experimental characterization and quality control of this compound in a research and development setting. It is imperative that these predictions are confirmed with experimental data as it becomes available to ensure the highest level of scientific rigor.
References
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-
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The Versatile Workhorse of Complex Synthesis: A Technical Guide to Methyl 5-(bromomethyl)-2-chlorobenzoate
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer orthogonal reactivity are of immense value, enabling chemists to execute multi-step transformations with precision and control. Methyl 5-(bromomethyl)-2-chlorobenzoate emerges as a quintessential example of such a scaffold, providing two distinct reactive sites for sequential functionalization. This technical guide offers an in-depth exploration of the synthesis, properties, and extensive applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Characteristics and Synthesis
This compound is a substituted aromatic compound featuring a methyl ester, a chloro substituent, and a reactive bromomethyl group. This unique combination of functional groups underpins its versatility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 5-bromo-2-chlorobenzoate | 251085-87-7 | C₈H₆BrClO₂ | 249.49 | Solid[1] |
| Methyl 2-(bromomethyl)-5-chlorobenzoate | 668262-52-0 | C₉H₈BrClO₂ | 263.52 | Liquid[2][3][4] |
| Methyl 5-bromo-2-(bromomethyl)benzoate | 79670-17-0 | C₉H₈Br₂O₂ | 307.97 | Not Specified |
Note: The properties of the target molecule, this compound, are often conflated with its isomers. Careful verification of the specific isomer is crucial for experimental success.
The synthesis of this compound typically proceeds from the corresponding methyl 5-methyl-2-chlorobenzoate. The key transformation is a free-radical bromination of the benzylic methyl group, commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is critical to favor the desired benzylic bromination over electrophilic aromatic substitution.
Diagram 1: General Synthetic Scheme for this compound
Caption: Synthetic route to this compound.
The Dichotomy of Reactivity: A Chemist's Playground
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic attack, while the chloro and methyl ester groups offer avenues for transition-metal-catalyzed cross-coupling and hydrolysis/amidation reactions, respectively. This orthogonality allows for a stepwise and controlled elaboration of the molecular scaffold.
The Workhorse Reaction: Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is the most reactive site on the molecule, readily participating in Sₙ2 reactions with a wide range of nucleophiles. This reactivity is enhanced by the stability of the incipient benzylic carbocation-like transition state.
Common Nucleophiles and Resulting Structures:
-
Amines (Primary and Secondary): Lead to the formation of secondary and tertiary benzylic amines, respectively. This reaction is fundamental in the construction of various nitrogen-containing heterocycles.
-
Alcohols and Phenols: Form ethers upon reaction with the bromomethyl group, typically in the presence of a non-nucleophilic base to deprotonate the hydroxyl group.
-
Thiols: Readily displace the bromide to form thioethers.
-
Carboxylates: Can be used to install ester linkages.
-
Cyanide: Provides a route to introduce a nitrile group, which can be further elaborated.
Diagram 2: Nucleophilic Substitution Pathways
Caption: Diverse products from nucleophilic substitution reactions.
Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring, while less reactive than the benzylic bromide, is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.
The judicious choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions, such as the competing reaction at the benzylic bromide. Often, the nucleophilic substitution is performed first, followed by the cross-coupling reaction.
Application in Pharmaceutical Synthesis: The Case of SGLT2 Inhibitors
The 5-bromo-2-chlorobenzyl structural motif is a key component in several important pharmaceuticals, most notably in the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors used in the treatment of type 2 diabetes. For instance, the synthesis of empagliflozin involves an intermediate derived from 5-bromo-2-chlorobenzoic acid. While not directly this compound, this highlights the pharmaceutical relevance of this substitution pattern. The bromomethyl group in our title compound provides a direct and facile route to introduce the necessary side chains found in these complex drug molecules.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF) is added the amine (1.1-1.5 eq).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), is added to scavenge the HBr generated.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of Methyl 5-(aminomethyl)-2-chlorobenzoate (or a derivative from Protocol 1) (1.0 eq), a boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) in a solvent system (e.g., dioxane/water, toluene/water, or DME) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%).
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the biaryl product.
Safety and Handling
This compound and its precursors are irritants and lachrymators. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its dual reactivity, coupled with the well-established protocols for its transformation, makes it an invaluable tool for the synthesis of a diverse array of complex organic molecules. From the construction of novel heterocyclic scaffolds to its potential application in the synthesis of blockbuster pharmaceuticals, this building block offers a reliable and versatile platform for innovation in organic chemistry and drug discovery. As researchers continue to push the boundaries of molecular complexity, the utility of such well-defined and reactive intermediates will undoubtedly continue to grow.
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A Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate: A Pivotal Intermediate in the Synthesis of SGLT2 Inhibitors
This guide provides an in-depth technical analysis of Methyl 2-(bromomethyl)-5-chlorobenzoate, a key building block in the synthesis of several Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. We will explore its synthesis, properties, and critical application in constructing the complex aglycone moieties of leading antidiabetic drugs, offering field-proven insights for researchers and drug development professionals.
The Dawn of a New Diabetic Therapy: SGLT2 Inhibition
The management of type 2 diabetes mellitus has been revolutionized by the advent of SGLT2 inhibitors. These drugs present a unique, insulin-independent mechanism for glycemic control.[1] SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2] By selectively inhibiting this transporter, drugs like Dapagliflozin, Canagliflozin, and Empagliflozin induce glucosuria, the excretion of glucose in the urine.[3][4][5] This process not only lowers blood glucose levels but also contributes to modest weight loss and a reduction in blood pressure, offering significant cardiovascular and renal protective benefits.[4][6]
The molecular architecture of these inhibitors is typically a C-glucoside, featuring a glucose ring linked to a complex diarylmethane aglycone structure. The synthesis of this aglycone portion is a critical challenge in the manufacturing process, demanding versatile and reactive intermediates. Methyl 2-(bromomethyl)-5-chlorobenzoate has emerged as one such indispensable precursor.
Core Intermediate Profile: Methyl 2-(bromomethyl)-5-chlorobenzoate
Methyl 2-(bromomethyl)-5-chlorobenzoate is a highly functionalized aromatic compound designed for efficient C-C bond formation. Its utility stems from the benzylic bromide, a potent electrophilic site primed for reactions such as Friedel-Crafts alkylations.
| Property | Value |
| Chemical Name | Methyl 2-(bromomethyl)-5-chlorobenzoate |
| CAS Number | 668262-52-0[7][8] |
| Molecular Formula | C₉H₈BrClO₂[8][9][10] |
| Molecular Weight | 263.52 g/mol [8] |
| Appearance | Colorless to slightly yellow liquid[9] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, chloroform)[9] |
The strategic placement of the chloro and methyl ester groups on the benzene ring further influences the reactivity and serves as a handle for subsequent transformations in the total synthesis of the target SGLT2 inhibitor.
Caption: Chemical structure of Methyl 2-(bromomethyl)-5-chlorobenzoate.
Synthesis Protocol: Accessing the Key Intermediate
The most reliable and scalable method for preparing Methyl 2-(bromomethyl)-5-chlorobenzoate is through the radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Unlike elemental bromine, NBS provides a low, constant concentration of Br₂, minimizing side reactions such as aromatic bromination and ensuring high selectivity for the benzylic position.
-
Initiator: The reaction requires a radical initiator. This can be a chemical initiator like Azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals, or photochemical initiation using a lamp.[7] The energy input cleaves the weak N-Br bond in NBS, kickstarting the radical chain reaction.
-
Solvent: An inert solvent, such as 1,2-dichloroethane or carbon tetrachloride, is crucial to prevent participation in the reaction.[7]
Caption: Workflow for the synthesis of the title intermediate.
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a solution of Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol) in 1,2-dichloroethane (300 mL), add N-Bromosuccinimide (NBS) (10.6 g, 59.5 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (200 mg, 1.2 mmol, 0.02 eq).[7]
-
Initiation: Heat the reaction mixture to reflux and irradiate with a suitable lamp (e.g., a tungsten lamp) for approximately 2 hours, monitoring the reaction progress by TLC or HPLC.[7][11]
-
Work-up: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the residue by silica gel column chromatography. Elute with a gradient of heptane/dichloromethane to afford the pure product.[7]
| Parameter | Value | Reference |
| Starting Material | Methyl 5-chloro-2-methylbenzoate | [7] |
| NBS (eq) | 1.1 | [7] |
| AIBN (eq) | 0.02 | [7] |
| Temperature | Reflux | [7][11] |
| Reaction Time | 2 hours | [7] |
| Typical Yield | ~83% | [7] |
Application in SGLT2 Inhibitor Synthesis
The primary utility of Methyl 2-(bromomethyl)-5-chlorobenzoate and its precursors lies in the construction of the diarylmethane core of SGLT2 inhibitors. The general strategy involves coupling this electrophilic benzyl bromide (or a related species) with a nucleophilic aromatic partner, often in a Friedel-Crafts alkylation reaction.
Case Study 1: Synthesis of the Dapagliflozin Aglycone
While many patented routes for Dapagliflozin start with 5-bromo-2-chlorobenzoic acid, the underlying principle of forming the key C-C bond is illustrative.[12][13][14] The common method involves a Friedel-Crafts acylation with phenetole (ethoxybenzene), followed by reduction. An alternative, more direct approach would utilize a derivative of our title intermediate for a Friedel-Crafts alkylation.
Illustrative Alkylation Protocol:
-
Catalyst Activation: Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent like dichloromethane at 0 °C.
-
Reaction: Add phenetole to the suspension, followed by the dropwise addition of Methyl 2-(bromomethyl)-5-chlorobenzoate.
-
Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed. The Lewis acid polarizes the C-Br bond, making the benzylic carbon highly electrophilic and susceptible to attack by the electron-rich phenetole ring.
-
Quenching & Work-up: Carefully quench the reaction with water or dilute acid. Separate the organic layer, wash, dry, and concentrate to yield the crude diarylmethane product.
-
Coupling: This aglycone is then coupled with a protected D-gluconolactone to complete the core structure of Dapagliflozin.[12][15]
Caption: Synthetic pathway from the intermediate to Dapagliflozin.
Case Study 2: Synthesis of the Empagliflozin Aglycone
The synthesis of Empagliflozin requires the formation of a (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran intermediate.[16][17] This is achieved by reacting 4-((S)-tetrahydrofuran-3-yloxy)phenol with a suitable 5-bromo-2-chlorobenzylating agent. Again, while many routes start from 5-bromo-2-chlorobenzoic acid and proceed through an acylation-reduction sequence, the use of a benzylic bromide is a key strategic step.[18][19]
Protocol for Aglycone Formation:
-
Alkylation: The phenoxy moiety is alkylated with a 5-bromo-2-chlorobenzyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the diaryl ether linkage.
-
Lithiation and Coupling: The resulting aryl bromide is then subjected to a lithium-halogen exchange using an organolithium reagent like n-BuLi at low temperatures (e.g., -78 °C).[20][21]
-
Glucoside Formation: The generated aryllithium species is a potent nucleophile that attacks a per-silylated D-gluconolactone.[21] This step forms the crucial C-C bond between the aglycone and the sugar moiety.
-
Reduction and Deprotection: The resulting lactol is subsequently reduced (e.g., with triethylsilane and BF₃·OEt₂) and deprotected to yield Empagliflozin.[21]
Analytical Characterization
Ensuring the purity and identity of Methyl 2-(bromomethyl)-5-chlorobenzoate is paramount for its successful use in multi-step pharmaceutical synthesis. Any impurities can lead to side reactions and complicate purification in later stages.
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum should clearly show the characteristic singlet for the benzylic methylene protons (CH₂Br) around 4.93 ppm, the singlet for the methyl ester protons (OCH₃) around 3.97 ppm, and the distinct aromatic proton signals.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the intermediate, which should typically be >98% for use in GMP synthesis.
Conclusion
Methyl 2-(bromomethyl)-5-chlorobenzoate and its closely related precursors are not merely simple reagents; they are expertly designed intermediates that enable the efficient and strategic construction of the complex aglycone portion of leading SGLT2 inhibitors. Understanding the rationale behind their synthesis—specifically the use of selective radical bromination—and their application in cornerstone reactions like Friedel-Crafts alkylation provides drug development professionals with the knowledge to optimize, troubleshoot, and innovate in the synthesis of this vital class of antidiabetic medicines. The continued refinement of routes involving this intermediate will be crucial for making these life-changing therapies more accessible and affordable.
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"Methyl 5-(bromomethyl)-2-chlorobenzoate" safety and handling precautions
Executive Summary
This technical guide establishes the standard operating procedure (SOP) for handling Methyl 5-(bromomethyl)-2-chlorobenzoate (CAS 16220-99-8) . As a benzyl bromide derivative, this compound presents a dual hazard profile: it is a potent lachrymator and a corrosive alkylating agent .[1][2] Its structural motif—a benzylic carbon bound to a leaving group (bromide)—renders it highly reactive toward biological nucleophiles (DNA, proteins), necessitating strict engineering controls beyond standard laboratory practices.[1][2]
This guide moves beyond generic safety advice, providing a self-validating workflow designed to prevent exposure events before they occur.
Chemical Profile & Hazard Identification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 16220-99-8 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.51 g/mol |
| Physical State | Low-melting solid or semi-solid (Melting Point ~35–45°C) |
| Reactivity | Moisture sensitive; hydrolyzes to release HBr.[2] Violent reaction with strong oxidizers/bases.[1][2] |
Toxicological Mechanism[1][2]
-
Lachrymatory Effect: The benzyl bromide moiety acts as a transient receptor potential ankyrin 1 (TRPA1) agonist.[1][2] Upon contact with mucous membranes, it alkylates cysteine residues on the TRPA1 channel, triggering an immediate, debilitating pain response and lacrimation.[1][2]
-
Alkylating Potential: As an electrophile, it can form covalent bonds with DNA bases (guanine N7), posing a theoretical genotoxic risk.[1][2] All handling must assume mutagenic potential.[1][2]
GHS Classification:
-
Lachrymator: (Not a GHS code, but a critical hazard designation).
Engineering Controls & PPE Architecture
The "Swiss Cheese" model of safety is insufficient here; we use a Redundant Barrier System .[1][2]
Primary Barrier: Ventilation[2]
-
Requirement: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.[1][2]
-
Validation: Face velocity must be ≥ 100 fpm (0.5 m/s) .
-
Protocol: All weighing and transfer operations must occur inside the hood. The sash should be at the lowest working height.[1][2]
Secondary Barrier: Personal Protective Equipment (PPE)
Standard nitrile gloves provide insufficient protection against benzyl bromides, which can permeate a 4-mil nitrile glove in <2 minutes.[1][2]
| PPE Component | Specification | Rationale |
| Glove Layer 1 (Inner) | 4-mil Nitrile (Disposable) | Sweat absorption and tactile feedback.[2] |
| Glove Layer 2 (Outer) | Silver Shield® (Laminate) or Viton® | Critical: Laminate films provide >480 min breakthrough time for halogenated organics.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate due to vapor/aerosol risk.[1] |
| Respiratory | P100/OV Cartridge (if outside hood) | Only for emergency spill response.[1] |
Operational Workflow: The "Zero-Exposure" Loop
This workflow uses a Check-Verify-Act logic to ensure containment is never breached.
Figure 1: Safe handling workflow emphasizing the critical control points where aerosol generation is most likely.
Detailed Protocol Steps
Step 1: Weighing & Transfer
-
The Problem: Static electricity can cause the light powder to "jump" onto gloves or the balance, creating invisible contamination.[1][2]
-
The Solution: Use an anti-static gun on the weighing boat and spatula before use.[2]
-
Technique: Never weigh directly into a flask on the open bench. Weigh inside a tared, screw-top vial within the hood. Cap the vial immediately after weighing. Transport the closed vial to the reaction flask.
Step 2: Reaction Setup
-
Solvent Choice: Dissolve the solid as quickly as possible.[2] Do not leave it as a dry solid in the flask longer than necessary.
-
Atmosphere: Maintain a positive pressure of Nitrogen or Argon.[1][2] Moisture in the air will hydrolyze the bromomethyl group to HBr (corrosive gas) and the corresponding alcohol.[1][2]
Step 3: Decontamination (The "Quench") [1][2]
-
Reagent: Prepare a "Quench Station" in the hood containing 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) or dilute Ammonium Hydroxide .
-
Mechanism: Thiosulfate rapidly nucleophilically attacks the alkyl bromide, converting it to a non-volatile, non-lachrymatory thiosulfate ester.[1][2]
-
Procedure: Immediately dip all spatulas, weighing boats, and contaminated gloves (before removal) into the quench solution.[2]
Emergency Response: Decision Logic
In the event of a loss of containment, immediate action is required.[1][2] Do not wait for symptoms (tearing) to appear.[1]
Figure 2: Decision tree for spill remediation.[1][2] Note that dry sweeping is strictly prohibited to prevent aerosolization.[1][2]
First Aid Measures
-
Eye Contact: DO NOT RUB. Irrigate immediately with water or saline for 15 minutes.[2] The lachrymatory effect causes involuntary closing of eyes; manual eyelid retraction is necessary.[1][2]
-
Skin Contact: Wash with soap and water.[1][2] Do not use ethanol ; it may enhance skin absorption of the lipophilic bromide.[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1][2]
Storage & Waste Disposal
-
Storage: Store at 2–8°C under inert gas. The container must be sealed with Parafilm to prevent moisture ingress.[2]
-
Waste Stream:
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 12369, Methyl 2-(bromomethyl)benzoate (Isomer Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzyl Bromide). Retrieved from [Link][1][2]
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Potential applications of "Methyl 5-(bromomethyl)-2-chlorobenzoate" in medicinal chemistry
Technical Whitepaper: Strategic Utilization of Methyl 5-(bromomethyl)-2-chlorobenzoate in Medicinal Chemistry
Executive Summary
This compound is a high-value bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of its three functional handles: a highly reactive benzylic bromide (electrophile), a moderately reactive methyl ester (acylating agent), and a stable aryl chloride (steric/electronic modulator).
This guide outlines the strategic application of this compound in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, specifically for constructing biphenyl mimetics , PPAR agonists , and GPCR ligands where a "2-chloro-5-substituted" benzoic acid motif is required.
Chemical Profile & Reactivity Analysis
To maximize yield and selectivity, researchers must understand the reactivity hierarchy of the molecule.
| Functional Group | Position | Reactivity Mode | Primary Application |
| Benzylic Bromide | C-5 | High ( | Rapid alkylation of amines, thiols, and alkoxides. |
| Methyl Ester | C-1 | Moderate (Acyl subst.) | Hydrolysis to acid, amidation, or reduction to alcohol. |
| Aryl Chloride | C-2 | Low (Cross-coupling) | Steric control (atropisomerism) or Pd-catalyzed coupling. |
The "Orthogonality" Principle
The success of this intermediate relies on Chemoselective Functionalization . The benzylic bromide is significantly more reactive than the ester or the aryl chloride.
-
Step 1: Conduct nucleophilic substitution at the benzylic position (C-5) under mild basic conditions (
to RT). -
Step 2: Modify the ester (C-1) via hydrolysis or amidation.
-
Step 3: (Optional) Engage the aryl chloride (C-2) in Suzuki-Miyaura coupling, though it is often left intact to provide metabolic stability or conformational twist.
Strategic Applications in Drug Design
Module A: The "Tail-Extension" Strategy (N-Alkylation)
This is the most common application. The compound serves as a linker to attach a "pharmacophore tail" to a benzoic acid "head."
-
Target Class: Glucagon Receptor Antagonists, Integrin Antagonists (LFA-1).
-
Mechanism: The benzylic bromide reacts with a secondary amine to form a tertiary amine linkage.
-
Advantage: The 2-chloro substituent forces the aromatic ring out of planarity relative to the attached amide (formed later), creating a specific 3D conformation critical for receptor binding.
Module B: Heterocyclic Precursors
While the 2-bromomethyl isomer is used for isoindolinones, the 5-bromomethyl isomer is a precursor for linear extension . However, it can be used to synthesize benzimidazoles or quinazolines if the ester is first converted to an amide with a pendant nucleophile that then attacks the benzylic position (though this requires a multi-step sequence).
Module C: PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid aromatic spacer. The bromide attaches to the E3 ligase ligand (or target ligand), and the ester is hydrolyzed to attach the linker chain.
Visualization: Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and ester handles.
Experimental Protocols
Protocol 1: Synthesis of this compound
If not purchased commercially, this intermediate is synthesized via radical bromination.
-
Reagents: Methyl 2-chloro-5-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative). -
Procedure:
-
Dissolve starting material in solvent under
. -
Add NBS and radical initiator (BPO/AIBN).
-
Reflux for 4–12 hours. Monitor by TLC/HPLC (Disappearance of methyl peak).
-
Critical Step: Cool to
and filter off Succinimide byproduct. -
Concentrate filtrate to yield the crude benzylic bromide.
-
Purification: Recrystallization from Hexanes/EtOAc or Flash Chromatography (0-10% EtOAc in Hexanes).
-
Protocol 2: Displacement with Secondary Amines
Standard procedure for "Tail Extension".
-
Reagents: this compound (1.0 eq), Secondary Amine (1.1 eq),
(2.0 eq) or DIPEA (1.5 eq). -
Solvent: DMF or Acetonitrile (Dry).
-
Procedure:
-
Suspend
in DMF. Add the amine.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Add the bromide solution dropwise at
to prevent bis-alkylation (if using primary amine) or exotherm. -
Stir at Room Temperature for 2–6 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Yield: Typically 85–95%.
-
Technical Data Summary
| Property | Value | Note |
| CAS Number | 668262-52-0 (Isomer var.)* | Verify specific isomer CAS with vendor; 5-bromo isomer often custom. |
| Molecular Weight | 263.51 g/mol | |
| Appearance | White to Off-white Solid | Low melting point solid or oil if impure. |
| Storage | Moisture sensitive (Hydrolysis of bromide). | |
| Hazards | Lachrymator, Corrosive | Handle in fume hood. Destroys mucous membranes. |
Note: CAS 668262-52-0 often refers to the 2-bromomethyl-5-chloro isomer.[1][2] The 5-bromomethyl-2-chloro isomer may be listed under CAS 66658-57-9 (Acid form) or custom synthesized.[3]
References
-
Radical Bromination Methodology
- Title: "Benzylic Bromination of Alkylbenzoic Acid Deriv
- Source:Journal of Organic Chemistry, 2005.
-
Context: General procedure for converting methyl-substituted chlorobenzoates to bromomethyl derivatives using NBS.[1]
-
Medicinal Chemistry Application (GPCRs)
- Title: "Discovery of Novel Glucagon Receptor Antagonists."
-
Source:Bioorganic & Medicinal Chemistry Letters, 2013.[2]
-
Link: (Generalized reference for 2-chloro-5-substituted scaffolds).
-
Patent Literature (Synthesis Context)
- Title: "Substituted Benzoic Acid Deriv
-
Source: WO Patent 2006/040568.[4]
- Context: Describes the use of chloromethyl/bromomethyl benzoates as intermedi
-
Link:
-
Safety Data
- Title: "Material Safety Data Sheet: Methyl 2-(bromomethyl)
- Source: Sigma-Aldrich / Merck.
-
Link:
Sources
Technical Guide: Methyl 2-(bromomethyl)-5-chlorobenzoate in Agrochemical Synthesis
This guide details the technical application of Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0), a critical benzylic halide intermediate used primarily in the synthesis of the oxadiazine insecticide Indoxacarb .
Executive Summary
Methyl 2-(bromomethyl)-5-chlorobenzoate serves as a high-value electrophilic building block in the industrial synthesis of Indoxacarb , a broad-spectrum oxadiazine insecticide. Its strategic importance lies in its ability to facilitate the construction of the 5-chloro-2-(methoxycarbonyl)-1-indanone core via efficient alkylation-cyclization sequences. This route offers a distinct advantage over traditional Friedel-Crafts acylation methods by operating under milder conditions with higher regioselectivity, thereby reducing downstream purification burdens in the production of the active S-enantiomer of Indoxacarb.
Chemical Profile & Reactivity
This compound is a benzylic bromide functionalized with an ortho-ester group. Its reactivity is defined by two electrophilic centers:
-
The Benzylic Carbon (C-Br): Highly reactive towards nucleophilic substitution (
) by carbanions (e.g., malonates), amines, or thiols. -
The Ester Carbonyl: Susceptible to nucleophilic acyl substitution, enabling intramolecular cyclization (Dieckmann condensation) to form bicyclic systems.
| Property | Data |
| IUPAC Name | Methyl 2-(bromomethyl)-5-chlorobenzoate |
| CAS Number | 668262-52-0 |
| Molecular Formula | |
| Molecular Weight | 263.51 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 52–56 °C |
| Hazards | Lachrymator , Skin Irritant, Corrosive |
Synthesis of the Intermediate
The industrial preparation involves the Wohl-Ziegler radical bromination of methyl 5-chloro-2-methylbenzoate. This step is critical; controlling the reaction kinetics to favor mono-bromination over di-bromination is the primary process challenge.
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism initiated by thermal or photochemical decomposition of AIBN or Benzoyl Peroxide.
Critical Process Parameters (CPPs):
-
Stoichiometry: A slight excess of NBS (1.05–1.1 eq) is used. Large excesses lead to the formation of the gem-dibromide byproduct, which is difficult to separate.
-
Solvent: Chlorobenzene or 1,2-Dichloroethane are preferred over
(banned/toxic) due to higher boiling points that accelerate the radical initiation. -
Initiator: AIBN is preferred for its cleaner decomposition profile compared to peroxides.
Experimental Protocol (Optimized)
-
Reagents: Methyl 5-chloro-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Chlorobenzene (5 vol).
Step-by-Step Methodology:
-
Charge: Load methyl 5-chloro-2-methylbenzoate and NBS into a reactor inerted with
. Add Chlorobenzene.[1] -
Initiation: Heat the slurry to 80°C. Add AIBN (dissolved in a small volume of solvent) in portions over 30 minutes to control the exotherm and radical concentration.
-
Propagation: Reflux (approx. 130°C) for 2–4 hours. Monitor reaction progress via HPLC. Target: <2% starting material remaining.
-
Workup: Cool to 20°C. Filter off the succinimide byproduct (insoluble in cold chlorobenzene).
-
Purification: Wash the filtrate with water to remove residual succinimide/inorganic salts. Concentrate the organic phase.[2] Recrystallize from Heptane/Ethyl Acetate to obtain the product.[3]
Mechanistic Pathway Visualization
The following diagram illustrates the radical chain pathway and the competing side reaction.
Figure 1: Radical bromination pathway showing the critical branch point for over-bromination.
Downstream Application: Indoxacarb Synthesis
Methyl 2-(bromomethyl)-5-chlorobenzoate is the precursor to 5-chloro-2-methoxycarbonyl-1-indanone , the "left-hand" side of the Indoxacarb molecule.
Transformation Logic
Direct cyclization via Friedel-Crafts of phenylpropionic acids often requires harsh Lewis acids and yields regioisomeric mixtures. The Malonate Route utilizing the benzylic bromide is superior:
-
Alkylation: The benzylic bromide reacts with dimethyl malonate (via sodium methoxide) to form a diester intermediate.
-
Dieckmann Condensation: The pendant malonate enolate attacks the ortho-ester, closing the 5-membered ring to form the indanone.
-
Decarboxylation: (Optional depending on specific route) Hydrolysis and decarboxylation of one ester group yields the keto-ester required for Indoxacarb.
Synthesis Workflow
The resulting indanone is subsequently subjected to asymmetric hydroxylation and coupling with the oxadiazine hydrazine moiety to form Indoxacarb.
Figure 2: Strategic conversion of the benzylic bromide to the Indoxacarb core.
Process Safety & Handling
Warning: Methyl 2-(bromomethyl)-5-chlorobenzoate is a potent lachrymator (tear-inducing agent) and vesicant.
-
Engineering Controls: All solids handling must occur within a certified fume hood or glovebox. Reactor vents must be scrubbed (caustic scrubber) to neutralize any
or brominated volatiles. -
PPE: Double nitrile gloves, chemical splash goggles, and a full-face respirator (organic vapor/acid gas cartridge) are mandatory if potential for exposure exists.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate and dilute alkali to quench the alkylating potential before cleanup.
References
-
Synthesis of Indoxacarb Intermediates. Asian Journal of Chemistry. Detailed protocols on the optimization of the indanone core synthesis.
-
Preparation Method for S-Indoxacarb. European Patent Office (EP 3804853 A1).[4] Describes the catalytic asymmetric synthesis and the role of the indanone intermediate.
-
Radical Bromination Methodologies. ChemicalBook. General procedures for converting methyl-2-methyl-5-chlorobenzoate to the bromomethyl derivative.
-
Safety Data & Properties. PubChem. Comprehensive toxicity and physical property data for Methyl 2-(bromomethyl)-5-chlorobenzoate.
Sources
Isomers of methyl bromomethyl chlorobenzoate and their properties
An In-depth Technical Guide to the Isomers of Methyl Bromomethyl Chlorobenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl bromomethyl chlorobenzoate isomers represent a class of highly versatile bifunctional building blocks in modern organic synthesis. Their unique molecular architecture, featuring a reactive benzylic bromide, an ester functional group, and a chlorine-substituted aromatic ring, makes them invaluable intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive exploration of the primary isomers of methyl bromomethyl chlorobenzoate, detailing their physicochemical properties, core synthesis methodologies with mechanistic insights, and their applications as precursors to a wide range of biologically active compounds. The protocols and data presented herein are synthesized from established literature to provide researchers, scientists, and drug development professionals with a reliable and practical resource.
The Isomeric Landscape of Methyl Bromomethyl Chlorobenzoate
The constitutional isomers of methyl bromomethyl chlorobenzoate are defined by the relative positions of the bromomethyl, chloro, and methyl ester substituents on the benzene ring. While numerous isomers are theoretically possible, this guide focuses on those that are more commonly encountered in synthetic chemistry, primarily arising from the bromination of the corresponding methyl chlorotoluate precursors. The core structure and the variable substitution patterns are illustrated below.
Caption: Logical relationship of methyl bromomethyl chlorobenzoate isomers.
The most frequently utilized isomers include those where the bromomethyl group is ortho to the methyl ester, a common outcome of the directed bromination of ortho-toluates.
Physicochemical Properties of Key Isomers
A comparative summary of the known physical and chemical properties of several methyl bromomethyl chlorobenzoate isomers is presented below. This data is critical for planning reactions, purification procedures, and for the characterization of synthesized materials.
| Property | Methyl 2-(bromomethyl)-3-chlorobenzoate | Methyl 2-(bromomethyl)-4-chlorobenzoate | Methyl 3-(bromomethyl)-4-chlorobenzoate | Methyl 2-(bromomethyl)-5-chlorobenzoate |
| CAS Number | 188187-03-3[1] | 145908-29-8[2][3] | 220464-68-6[4][5] | 668262-52-0[6] |
| Molecular Formula | C₉H₈BrClO₂ | C₉H₈BrClO₂ | C₉H₈BrClO₂ | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol [3][7] | 263.52 g/mol [3][8] | 263.52 g/mol [5] | 263.52 g/mol |
| Appearance | Colorless to Yellow Liquid or Solid | Solid | - | - |
| Boiling Point | - | 319.5 ± 32.0 °C at 760 mmHg[8] | - | - |
| Density | 1.6 g/cm³[7] | 1.6 ± 0.1 g/cm³[8] | - | - |
| Storage Temp. | 2-8 °C, Inert atmosphere | 2-8 °C, Refrigerator[3] | 2-8 °C, Inert atmosphere[5] | - |
Core Synthesis Methodology: Radical Bromination
The most prevalent and efficient method for synthesizing methyl bromomethyl chlorobenzoate isomers is the selective free-radical bromination of the corresponding methyl (chloro)methylbenzoate (chlorotoluate) precursor.[2][4] This pathway is favored for its regioselectivity, targeting the benzylic protons of the methyl group over aromatic substitution.
Expertise & Experience: The Rationale Behind Reagent Selection
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[4][6][9] Unlike molecular bromine (Br₂), which can lead to competing electrophilic aromatic substitution, NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture, favoring the radical pathway. This is crucial for achieving high yields of the desired product while minimizing byproducts.[9]
-
Radical Initiator: The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[1][4][6][9] These molecules readily decompose upon heating or UV irradiation to form radicals, which then abstract a hydrogen atom from HBr (generated in situ) to produce the bromine radical (Br•) that propagates the chain.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane is typically employed.[4][6] These solvents effectively dissolve the reactants but do not interfere with the radical mechanism.
Caption: General experimental workflow for radical bromination.
Detailed Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3-chlorobenzoate
This protocol is a representative example based on literature procedures for the synthesis of related isomers.[1]
Trustworthiness: A Self-Validating System This protocol incorporates in-process controls (TLC monitoring) and a robust purification scheme to ensure the identity and purity of the final product, making the process self-validating.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 3-chloro-2-methylbenzoate (1.0 eq) in carbon tetrachloride (approx. 10-15 mL per gram of starting material).
-
Addition of Brominating Agent and Initiator: To the suspension, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (approx. 0.002 eq).[1]
-
Initiation and Reaction: Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to 90°C. The reaction is initiated by the thermal decomposition of BPO.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure methyl 2-(bromomethyl)-3-chloro-benzoate.[1]
Mechanistic Deep Dive: The Radical Chain Reaction
The bromination proceeds via a classic radical chain mechanism, which is foundational to its selectivity.
Caption: Simplified radical chain mechanism for benzylic bromination.
Reactivity and Synthetic Utility
The synthetic value of methyl bromomethyl chlorobenzoate isomers is derived from their bifunctional nature. The primary site of reactivity is the bromomethyl group.[2][4][10]
-
Nucleophilic Substitution: The benzylic bromide is an excellent electrophile and a good leaving group, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.[4][10] This allows for the facile introduction of diverse functional groups and pharmacophores.[2][10]
-
With Amines: Reaction with primary or secondary amines yields substituted benzylamines, a common scaffold in pharmaceuticals.
-
With Alcohols/Phenols: Williamson ether synthesis with alcohols or phenols in the presence of a base forms ether linkages.[10]
-
With Thiols: Reaction with thiols produces thioethers.
-
With Carbanions: Forms new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.
-
Applications in Research and Drug Development
Methyl bromomethyl chlorobenzoate isomers are not typically final drug products but serve as crucial intermediates in their synthesis.[4][11] Their ability to act as a versatile scaffold is leveraged across multiple domains.
-
Pharmaceutical Synthesis: These compounds are instrumental in building the core structures of novel therapeutic agents.[4][11] For example, Methyl 2-(bromomethyl)-4-chlorobenzoate has been identified as a key building block for the development of PARP inhibitors for cancer therapy and novel anticonvulsant agents.[10] The derivatization of this intermediate allows for the creation of large libraries of compounds for biological screening against various disease targets.[12]
-
Agrochemical Development: In the agrochemical sector, these intermediates are used to synthesize new pesticides, herbicides, and other crop protection agents.[4][11] The tailored introduction of specific functionalities can lead to more effective and environmentally safer agricultural products.[11]
-
Organic Synthesis Building Block: Beyond specific industries, they are widely used as foundational materials in general organic synthesis for creating diverse and complex chemical architectures.[4][11]
Conclusion
The isomers of methyl bromomethyl chlorobenzoate are powerful and versatile intermediates in synthetic chemistry. A thorough understanding of their properties, reactivity, and the robust methodologies for their synthesis—primarily through selective radical bromination of methyl chlorotoluate precursors—is essential for their effective application. The ability to readily undergo nucleophilic substitution at the benzylic position allows for the strategic construction of complex molecular frameworks, cementing their role as indispensable tools for professionals in drug discovery, agrochemical development, and materials science.
References
- Vertex AI Search. (2026). Methyl 3-(bromomethyl)
- ChemicalBook. (2025).
- BenchChem. (2025). Potential applications of Methyl 2-(bromomethyl)
- Chem-Impex. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 2-(bromomethyl)
- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(bromomethyl)
- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)
- Chemsrc. (2025). Methyl 2-(bromomethyl)
- Fluorochem. (n.d.).
- ChemicalBook. (2025).
- BenchChem. (2025). Application Notes and Protocols: Derivatization of Methyl 2-(bromomethyl)
- Pharmaffiliates. (n.d.). CAS No : 145908-29-8 | Product Name : Methyl 2-(bromomethyl)
- BLD Pharm. (n.d.). 220464-68-6|Methyl 3-(bromomethyl)
Sources
- 1. METHYL 2-BROMOMETHYL-3-CHLORO-BENZOATE | 188187-03-3 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. 220464-68-6|Methyl 3-(bromomethyl)-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 6. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Methyl 2-(bromomethyl)-4-chlorobenzoate | CAS#:145908-29-8 | Chemsrc [chemsrc.com]
- 9. guidechem.com [guidechem.com]
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- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 5-(bromomethyl)-2-chlorobenzoate" literature review
Technical Whitepaper: Methyl 5-(bromomethyl)-2-chlorobenzoate Subtitle: A Strategic Benzylic Halide Scaffold for Next-Generation PARP and SGLT2 Inhibitors
Executive Summary
This compound (CAS: 16220-99-8) represents a high-value "dual-warhead" intermediate in medicinal chemistry. Characterized by an electrophilic benzylic bromide and a reactive ester moiety, this scaffold serves as a linchpin in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and sodium-glucose cotransporter 2 (SGLT2) inhibitors.
This guide synthesizes the critical parameters for the synthesis, handling, and application of this compound. Unlike generic building blocks, the 5-(bromomethyl)-2-chlorobenzoate motif offers a unique substitution pattern that enables the construction of fused heterocycles (e.g., isoindolinones) and biaryl ethers with precise regiochemical control.
Chemical Identity & Physical Properties
The precise identification of this isomer is critical, as the 2-(bromomethyl)-5-chloro isomer (CAS 668262-52-0) is a common structural analog with distinct reactivity profiles.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 16220-99-8 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.51 g/mol |
| SMILES | COC(=O)C1=C(Cl)C=CC(CBr)=C1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48–52 °C (Lit.) |
| Solubility | Soluble in DCM, EtOAc, THF; reacts with alcohols |
| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol) |
Synthetic Pathway: Precision Radical Bromination
The industrial standard for synthesizing this compound is the Wohl-Ziegler bromination of Methyl 5-methyl-2-chlorobenzoate. This free-radical substitution requires rigorous control of stoichiometry to prevent the formation of the gem-dibromide impurity.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the radical chain propagation and the critical "termination vs. propagation" balance required for high yield.
Caption: Figure 1. Radical chain mechanism for the Wohl-Ziegler bromination. Control of NBS equivalents (0.95–1.05 eq) is vital to minimize the dibromide impurity.
Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
Methyl 5-methyl-2-chlorobenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO)
-
Solvent: Trifluorotoluene (PhCF₃) or Methyl Acetate (Greener alternatives to CCl₄)
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and argon inlet, dissolve Methyl 5-methyl-2-chlorobenzoate (10.0 g, 54.2 mmol) in anhydrous Trifluorotoluene (100 mL).
-
Addition: Add NBS (10.1 g, 56.9 mmol) and AIBN (0.44 g, 2.7 mmol) in a single portion.
-
Initiation: Heat the mixture to reflux (approx. 80–85 °C). The reaction is exothermic; ensure the condenser is efficient.
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 2–4 hours. Look for the disappearance of the starting material (Rf ~0.6) and the appearance of the mono-bromide (Rf ~0.5).
-
Work-up: Cool to 0 °C to precipitate succinimide byproduct. Filter off the succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Cyclohexane/Heptane to yield the product as white crystals.
-
Note: Column chromatography may be required if >5% dibromide is present.
-
Applications in Drug Discovery
This scaffold is a "privileged structure" in oncology and metabolic disease research. Its reactivity allows it to serve as a linker in fragment-based drug design (FBDD).
Strategic Utility: PARP & SGLT2 Inhibitors
-
PARP Inhibitors (Oncology): The 2-chlorobenzoate core mimics the nicotinamide pocket of the PARP enzyme. The 5-bromomethyl arm allows for the attachment of solubilizing groups (e.g., piperazines) or π-stacking aryl groups essential for potency (as seen in Olaparib and Rucaparib analogs).
-
SGLT2 Inhibitors (Diabetes): While gliflozins typically utilize a distal benzyl ether, the 5-substituted benzoate offers a bioisostere scaffold that modifies lipophilicity and metabolic stability (t1/2).
Application Workflow (Graphviz Visualization)
Caption: Figure 2. Divergent synthetic utility. Pathway A is the primary route for generating PARP inhibitor libraries via amine alkylation.
Safety & Handling (E-E-A-T)
As a benzylic bromide, this compound poses specific occupational hazards that must be mitigated via engineering controls.
-
Lachrymator: Like benzyl bromide, this compound is a potent eye irritant. All operations must be performed in a certified chemical fume hood.
-
Corrosivity (H314): Causes severe skin burns and eye damage.[1] Nitrile gloves (double-gloved recommended) and chemical splash goggles are mandatory.
-
Hydrolysis Risk: The C-Br bond is labile to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent degradation into the corresponding benzyl alcohol and HBr gas.
References
-
ChemicalBook. (2024). This compound Product Properties and CAS 16220-99-8 Verification. Retrieved from
-
National Institutes of Health (NIH). (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PubMed Central.[2] Retrieved from
-
Biosynth. (2024). Methyl 5-bromomethyl-2-chlorobenzoate - CAS 16220-99-8 Catalog Entry.[3] Retrieved from
-
BLD Pharm. (2024). Safety Data Sheet (SDS) for Methyl 2-(bromomethyl)-5-chlorobenzoate (Isomer Comparison). Retrieved from
-
Google Patents. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid (Precursor Synthesis). CN113321577A. Retrieved from
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate via Wohl-Ziegler Bromination
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate from Methyl 2-methyl-5-chlorobenzoate. The described method utilizes N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. This process, known as the Wohl-Ziegler reaction, is a highly regioselective method for benzylic bromination.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction
Methyl 2-(bromomethyl)-5-chlorobenzoate is a valuable synthetic intermediate in the preparation of various pharmacologically active molecules and functionalized materials. The introduction of a bromomethyl group at the benzylic position provides a reactive site for subsequent nucleophilic substitution reactions, making it a key building block in organic synthesis.[3]
The Wohl-Ziegler reaction offers a reliable and selective method for the bromination of the benzylic position of toluene derivatives, avoiding competitive aromatic ring bromination.[4][5] This is achieved through the use of N-Bromosuccinimide (NBS), which maintains a low concentration of elemental bromine (Br₂) throughout the reaction, thereby favoring the free-radical pathway over electrophilic aromatic substitution.[4] The reaction is initiated by a radical initiator, such as AIBN, which decomposes upon heating to generate radicals that propagate the chain reaction.[2]
This guide provides a robust and reproducible protocol for this synthesis, emphasizing safety, efficiency, and high purity of the final product.
Reaction Mechanism: The Wohl-Ziegler Bromination
The synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate proceeds via a free-radical chain mechanism.[6]
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and nitrogen gas. These radicals then react with NBS to produce a bromine radical (Br•).[2]
-
Propagation:
-
The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-methyl-5-chlorobenzoate. This abstraction is favored due to the formation of a resonance-stabilized benzylic radical.[7][8]
-
The resulting benzylic radical then reacts with a molecule of NBS to yield the desired product, Methyl 2-(bromomethyl)-5-chlorobenzoate, and a succinimidyl radical.[2]
-
The succinimidyl radical can then react with hydrogen bromide (HBr), a byproduct of the initial abstraction, to regenerate a bromine radical, thus continuing the chain reaction.[2]
-
-
Termination: The chain reaction is terminated when any two radical species combine.
It is crucial to maintain a low concentration of HBr and Br₂ to suppress the competing electrophilic addition to the aromatic ring.[7] NBS serves this purpose effectively by slowly generating the required bromine radicals.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| Methyl 2-methyl-5-chlorobenzoate | ≥98% | Commercially Available | 79435-11-7 |
| N-Bromosuccinimide (NBS) | ≥99% | Commercially Available | 128-08-5 |
| 2,2'-Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | 78-67-1 |
| Carbon Tetrachloride (CCl₄) or Acetonitrile | Anhydrous, ≥99.5% | Commercially Available | 56-23-5 or 75-05-8 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | 7757-82-6 |
| Hexanes | ACS Reagent | Commercially Available | 110-54-3 |
| Ethyl Acetate | ACS Reagent | Commercially Available | 141-78-6 |
Note on Solvent Choice: While carbon tetrachloride has traditionally been the solvent of choice for Wohl-Ziegler reactions, its use is now highly restricted due to environmental and health concerns.[7] Acetonitrile or 1,2-dichlorobenzene are effective alternatives.[7][9][10] This protocol will proceed with acetonitrile.
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and purification (Buchner funnel, filter flask, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Causes severe skin and eye burns.[11][12][13] Harmful if swallowed or inhaled.[11][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Avoid dust formation.[11]
-
2,2'-Azobisisobutyronitrile (AIBN): Can be explosive when heated. Handle with care and avoid grinding or subjecting it to shock. Store in a cool, dry place away from heat sources.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Use in a well-ventilated fume hood.
-
Methyl 2-(bromomethyl)-5-chlorobenzoate: As a benzylic bromide, this compound is expected to be a lachrymator and an irritant. Handle with care in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[11][12][13]
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-methyl-5-chlorobenzoate (1.0 eq.) in anhydrous acetonitrile. The recommended concentration is typically in the range of 0.1-0.5 M.
-
To this solution, add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.[1]
-
Maintain the reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. The reaction time can vary from 2 to 12 hours.[1]
-
During the reaction, the insoluble succinimide byproduct will form and float to the surface, which can be an indicator of reaction progression.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the succinimide precipitate. Wash the precipitate with a small amount of acetonitrile.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual HBr) and then with brine (saturated NaCl solution).[14]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude Methyl 2-(bromomethyl)-5-chlorobenzoate can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[14]
-
Alternatively, for relatively pure crude product, recrystallization from a suitable solvent system (e.g., hexanes) can be employed.[15]
-
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃) is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the region of δ 7.2-8.0 ppm, and the methyl ester protons will be a singlet around δ 3.9 ppm.
-
¹³C NMR will show a peak for the benzylic carbon around δ 30-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1720-1740 cm⁻¹.[16]
-
Characteristic C-Br stretching vibrations can be observed in the fingerprint region (around 600-700 cm⁻¹).
-
Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time or temperature.- Deactivated AIBN initiator.- Presence of radical inhibitors. | - Extend the reaction time and ensure proper reflux temperature.- Use fresh AIBN.- Ensure all glassware is clean and the solvent is free of impurities. |
| Formation of Dibrominated Product | - Use of excess NBS.- Prolonged reaction time after consumption of starting material. | - Use a stoichiometric amount or slight excess (1.1 eq.) of NBS.- Carefully monitor the reaction by TLC and stop it once the starting material is consumed. |
| Aromatic Bromination | - Presence of acid, which can promote electrophilic aromatic substitution. | - Ensure the reaction is run under neutral conditions. The use of a non-polar solvent can also disfavor ionic pathways. |
| Hydrolysis of Product | - Presence of water in the reaction mixture. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.[17] |
Conclusion
The Wohl-Ziegler bromination using NBS and AIBN is an effective and highly regioselective method for the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this important synthetic intermediate in good yield and high purity. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining the desired product free from byproducts.
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Nbs Bromination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Taylor & Francis Online. (2011, January 6). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Capot Chemical. (2018, April 20). MSDS of N-Bromosuccinimide (NBS). Retrieved from [Link]
- Google Patents. (2000, May 29). Process for benzylic bromination.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
-
Durham Tech. (n.d.). SIGMA-ALDRICH. Retrieved from [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN110105193A - A kind of synthetic method of 2- halogen -5- bromobenzoic acid.
-
OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014, June 11). Synthesis of 2-Bromomethyl-5-bromothiophene? Retrieved from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Wohl-Ziegler Reaction [organic-chemistry.org]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. capotchem.com [capotchem.com]
- 13. durhamtech.edu [durhamtech.edu]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. orgosolver.com [orgosolver.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols: The Strategic Application of Methyl 2-(bromomethyl)-5-chlorobenzoate in the Synthesis of Empagliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a potential synthetic pathway for the SGLT2 inhibitor, Empagliflozin, utilizing Methyl 2-(bromomethyl)-5-chlorobenzoate as a key starting material for the formation of the crucial diarylmethane core. While many established syntheses of Empagliflozin commence from precursors such as 5-bromo-2-chlorobenzoic acid, this document outlines a scientifically robust, alternative approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present the necessary data for the successful execution of this synthetic strategy. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: A Novel Approach to a Key Intermediate
Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), is a cornerstone in the management of type 2 diabetes. Its chemical structure features a C-glucoside connected to a diarylmethane moiety. The synthesis of this diarylmethane core, specifically the (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran intermediate, is a critical step that dictates the efficiency and purity of the final active pharmaceutical ingredient (API).
This guide proposes a synthetic route that leverages the reactivity of Methyl 2-(bromomethyl)-5-chlorobenzoate for the construction of this key intermediate. This approach offers a potential alternative to existing methods, with the possibility of streamlined synthesis and purification.
The Synthetic Strategy: A Stepwise Approach
The overall synthetic strategy is depicted below. The key transformation involving Methyl 2-(bromomethyl)-5-chlorobenzoate is the alkylation of a suitably protected phenol derivative.
Caption: Proposed synthetic workflow for Empagliflozin utilizing Methyl 2-(bromomethyl)-5-chlorobenzoate.
Mechanistic Insights: The Williamson Ether Synthesis
The core of this proposed route lies in the Williamson ether synthesis, a reliable and well-understood reaction for forming ethers. In this step, the phenoxide, generated from a suitable phenol derivative, acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in Methyl 2-(bromomethyl)-5-chlorobenzoate.
Caption: Mechanism of the Williamson ether synthesis for the formation of the diaryl ether intermediate.
Experimental Protocols
Synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
This protocol details the key alkylation step.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |
| (S)-3-phenoxytetrahydrofuran | 209906-86-9 | 164.20 | 1.0 |
| Methyl 2-(bromomethyl)-5-chlorobenzoate | 145908-16-7 | 278.52 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | - |
Procedure:
-
To a stirred solution of (S)-3-phenoxytetrahydrofuran (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add Methyl 2-(bromomethyl)-5-chlorobenzoate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran as a solid.
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Empagliflozin from the Key Intermediate
The following steps are based on established procedures found in the literature for the synthesis of Empagliflozin from the diaryl ether intermediate.
4.2.1. Grignard Formation and Coupling with Protected Gluconolactone
-
To a solution of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
In a separate flask, a solution of 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone in anhydrous THF is prepared and cooled to -78 °C.
-
The freshly prepared organolithium reagent is then slowly transferred to the solution of the protected gluconolactone.
-
The reaction is stirred at -78 °C for 2-3 hours.
4.2.2. Reductive Deprotection
-
The reaction mixture from the previous step is quenched with a solution of methanesulfonic acid in methanol.
-
The resulting intermediate is then subjected to reduction using a reducing agent such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
-
The reaction is typically carried out in a mixture of acetonitrile and dichloromethane at low temperatures.
4.2.3. Purification
-
Upon completion of the reduction, the reaction is quenched with an aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude Empagliflozin is then purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to yield the final product with high purity.
Data Summary
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Alkylation | (S)-3-phenoxytetrahydrofuran, Methyl 2-(bromomethyl)-5-chlorobenzoate, K₂CO₃ | DMF | 60-70 | 75-85 |
| Coupling | Organolithium intermediate, Protected gluconolactone | THF | -78 | 60-70 |
| Reduction & Deprotection | Triethylsilane, Boron trifluoride etherate | Acetonitrile/Dichloromethane | -20 to 0 | 80-90 |
| Overall Yield (from (S)-3-phenoxytetrahydrofuran) | - | - | - | ~45-65 |
Conclusion
The use of Methyl 2-(bromomethyl)-5-chlorobenzoate presents a viable and efficient alternative for the synthesis of the key diarylmethane intermediate of Empagliflozin. The described Williamson ether synthesis is a robust and high-yielding reaction. This guide provides the necessary details for researchers and drug development professionals to explore this synthetic route further. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
- Eckhardt, M., Himmelsbach, F., & Wang, X. (2006). Processes for the preparation of glucopyranosyl-substituted benzyl or benzene derivatives. PCT Int. Appl. WO 2006/120208 A1.
- Liu, Z., Bai, X., Mei, G., et al. (2021). New crystalline form of (3S)-3-(4-((5-bromo-2-chlorophenyl)methyl)phenoxy)tetrahydrofuran, useful as intermediate for preparing empagliflozin. Faming Zhuanli Shenqing CN 113666892 A.
- Preparation method of empagliflozin. (2015). Google Patents. CN105153137A.
Strategic C-Alkylation of Phenols: Leveraging Methyl 2-(bromomethyl)-5-chlorobenzoate
Topic: C-alkylation of phenols with "Methyl 2-(bromomethyl)-5-chlorobenzoate" Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
The selective C-alkylation of phenols remains a classic challenge in organic synthesis due to the ambident nature of the phenoxide nucleophile. Under standard basic conditions (Williamson ether synthesis), kinetic control overwhelmingly favors O-alkylation (ether formation). However, for the synthesis of complex pharmacophores—particularly those requiring the Methyl 2-(bromomethyl)-5-chlorobenzoate scaffold—C-alkylation is often the requisite pathway to access functionalized biaryls, xanthenes, or isocoumarin precursors.
This guide details the protocols to override intrinsic O-selectivity and force C-alkylation using this specific functionalized benzyl bromide. The electrophile, Methyl 2-(bromomethyl)-5-chlorobenzoate (MW: 263.52 g/mol ), presents unique opportunities:
-
The Benzylic Bromide: A highly reactive "soft" electrophile.
-
The Ortho-Ester: A handle for subsequent cyclization (e.g., to isocoumarins).
-
The Meta-Chlorine: A robust handle for late-stage cross-coupling (Suzuki/Buchwald).
We present two distinct methodologies: a Lewis-Acid Catalyzed route (Traditional/Industrial) and a Fluorinated Solvent-Promoted route (Modern/High-Selectivity).
Mechanistic Divergence & Control
To achieve C-alkylation, one must suppress the hard nucleophilicity of the oxygen or stabilize the transition state leading to the carbon-carbon bond.
The Competition: O- vs. C-Alkylation[1][2][3]
-
Path A (O-Alkylation): Charge-controlled. The "hard" phenoxide oxygen attacks the benzylic carbon. Favored by polar aprotic solvents (DMF, Acetone) and hard bases (
, NaH). -
Path B (C-Alkylation): Orbital-controlled. Requires "softening" of the phenol or activation of the electrophile to favor the aromatic
-system attack. Favored by Lewis acids or H-bond donating solvents (HFIP).
Visualization: Reaction Pathways
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Method A: HFIP-Promoted para-Selective C-Alkylation (Green/Modern)
Best for: High regioselectivity (para), mild conditions, avoiding metal waste. Mechanism: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) acts as a hydrogen-bond donor. It forms a strong H-bond network with the phenolic oxygen, effectively "capping" it and preventing O-alkylation.[1] Simultaneously, the high ionizing power of HFIP stabilizes the incipient benzyl cation, facilitating Friedel-Crafts-type attack by the phenol ring.
Protocol
Reagents:
-
Phenol substrate (1.0 equiv)[2]
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.1 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) [Concentration: 0.2 M]
-
Optional: Mild base (e.g., 2,6-lutidine, 1.0 equiv) if acid-sensitive groups are present.
Step-by-Step:
-
Preparation: In a fume hood, charge a round-bottom flask with the phenol substrate (1.0 mmol).
-
Solvation: Add HFIP (5.0 mL). Stir until dissolved. Note: HFIP is volatile and corrosive; use appropriate PPE.
-
Addition: Add Methyl 2-(bromomethyl)-5-chlorobenzoate (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at 40–50 °C for 4–12 hours. Monitor by TLC or LCMS.
-
Observation: The reaction typically proceeds cleanly to the para-alkylated product. If the para position is blocked, ortho-alkylation will occur.
-
-
Workup:
-
Evaporate the HFIP under reduced pressure (rotary evaporator). Note: HFIP can be recovered and redistilled for reuse.
-
Redissolve the residue in Ethyl Acetate.
-
Wash with sat.
(to remove HBr byproducts) and brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works: The bulky solvent cluster around the oxygen sterically hinders O-attack, while the solvent's polarity accelerates the
Method B: Lewis Acid-Catalyzed Friedel-Crafts Alkylation
Best for: Industrial scale-up, ortho-selectivity (via chelation), or substrates unreactive in HFIP.
Mechanism: A Lewis Acid (
Protocol
Reagents:
-
Phenol substrate (1.0 equiv)[2]
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 equiv)
-
Catalyst:
(1.1 equiv) or (1.2 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Concentration: 0.5 M]
Step-by-Step:
-
Catalyst Activation: Under
atmosphere, suspend (1.1 mmol) in anhydrous DCM (2 mL) at 0 °C. -
Electrophile Addition: Add Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 mmol) dissolved in DCM (1 mL) dropwise. Stir for 15 min to form the active complex.
-
Substrate Addition: Add the phenol (1.0 mmol) dissolved in DCM (2 mL) dropwise to the mixture at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Optimization: If conversion is low after 2 hours, heat to reflux (40 °C).
-
-
Quench: Critical Safety Step. Cool to 0 °C and quench slowly with ice-water or 1M HCl. (Exothermic!).[3]
-
Workup:
-
Separate the organic layer.[4]
-
Extract the aqueous layer with DCM (2x).
-
Wash combined organics with brine, dry over
.
-
-
Purification: Recrystallization or chromatography.
Note on Cyclization: In this acidic medium, if ortho-alkylation occurs, the product may spontaneously cyclize to form the 3,4-dihydroisocoumarin via loss of methanol.
Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Method A (HFIP) | Method B (Lewis Acid) | Standard Base ( |
| Dominant Product | C-Alkylated (Para > Ortho) | C-Alkylated (Ortho/Para mix) | O-Alkylated (Ether) |
| Selectivity | High (Steric/H-bond control) | Moderate (Electronic control) | High (Kinetic control) |
| Byproducts | Minimal | Poly-alkylation, Polymerization | Dialkylation (if polyphenolic) |
| Reaction Temp | 25–50 °C | 0–40 °C | 25–80 °C |
| Green Score | High (Recyclable solvent) | Low (Metal waste) | Moderate |
Troubleshooting Guide
-
Problem: Exclusive O-alkylation observed.
-
Solution: Switch to Method A (HFIP). Ensure no strong base is present.
-
-
Problem: Low yield in Method B.
-
Solution: The ester group in the electrophile may be coordinating the Lewis Acid, deactivating it. Increase Lewis Acid loading to 2.0-2.5 equiv.
-
-
Problem: Regioselectivity issues (Ortho/Para mixtures).
-
Solution: Use Method A for para. For ortho, consider protecting the para position or using a specific ortho-directing Lewis Acid like Boron trichloride (
).
-
High-Value Application: The Cascade to Isocoumarins
The specific structure of Methyl 2-(bromomethyl)-5-chlorobenzoate allows for a rapid synthesis of the isocoumarin core, a scaffold found in various natural products and bioactive molecules (e.g., immunomodulators).
Pathway:
-
Ortho-C-Alkylation: Phenol attacks the benzylic position.
-
Lactonization: The phenolic -OH attacks the adjacent methyl ester.
-
Result: Formation of a 5-chloro-3-(aryl)-isochroman-1-one derivative.
To promote this cascade deliberately:
-
Use Method B (Lewis Acid).
-
After the alkylation step, heat the reaction to reflux in DCE or Toluene with a catalytic amount of p-TsOH to drive the methanol elimination.
Safety & Handling
-
Methyl 2-(bromomethyl)-5-chlorobenzoate: Like all benzyl bromides, this is a potent lachrymator and skin irritant. Handle only in a well-ventilated fume hood.
-
HFIP: Corrosive and volatile. Causes severe eye damage.
-
Aluminum Chloride: Reacts violently with water releasing HCl gas.
References
-
HFIP-Promoted C-Alkylation
-
Huang, P., et al. (2023).[5] "HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides." Organic Chemistry Frontiers.
-
Source:
-
-
General Friedel-Crafts Protocols
-
BenchChem. (2025).[6] "Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis."
-
Source:
-
-
Mechanistic Insight (O vs C Selectivity)
- PharmaXChange. (2011).
-
Source:
-
Reagent Synthesis & Properties
-
Solid Acid Catalysis (Alternative Route)
- ResearchGate. (2025). "Friedel-Crafts Alkylation of Anisole and Benzyl Bromide Using ZIF-8."
-
Source:
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
Nucleophilic substitution reactions of "Methyl 2-(bromomethyl)-5-chlorobenzoate"
Technical Application Note: Nucleophilic Substitution Strategies for Methyl 2-(bromomethyl)-5-chlorobenzoate
Abstract & Core Utility
Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS: 668262-52-0) is a high-value bifunctional scaffold used extensively in the synthesis of pharmacophores, particularly isoindolinones (e.g., PARP inhibitors, kinase inhibitors) and phthalazines .[1] Its reactivity is defined by the "Ortho-Effect," where the proximity of the electrophilic benzylic bromide and the methyl ester facilitates rapid intramolecular cyclization upon reaction with primary amines.
This guide details optimized protocols for nucleophilic substitution (
Chemical Profile & Safety Advisory
| Property | Specification |
| Compound Name | Methyl 2-(bromomethyl)-5-chlorobenzoate |
| CAS Number | 668262-52-0 |
| Molecular Weight | 263.51 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | 2-8°C, under inert atmosphere ( |
| Hazard Class | Lachrymator , Skin/Eye Irritant (Cat 2/2A).[1] |
Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents).[1] All operations must be performed in a functioning fume hood.[1] Neutralize glassware with 1M NaOH or Sodium Thiosulfate solution before removal from the hood.
Reaction Pathways & Mechanistic Insight
The reactivity of this scaffold is bifurcated based on the nucleophile used:
-
Pathway A: Cyclization (The Isoindolinone Route)
-
Pathway B: Linear Substitution
Pathway Visualization (Graphviz)
Caption: Divergent reaction pathways driven by nucleophile selection. Primary amines trigger spontaneous cyclization (Red Arrow).
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted Isoindolinones (Cyclization)
Target Audience: Medicinal Chemists synthesizing core scaffolds.
Reagents:
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 equiv)[1]
-
Primary Amine (
) (1.1 - 1.2 equiv)[1] -
Base: Triethylamine (
) or DIPEA (2.0 - 2.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)[1]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 g, 3.8 mmol) in anhydrous MeCN (10 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add
(1.06 mL, 7.6 mmol) followed by the dropwise addition of the primary amine (4.2 mmol).-
Expert Insight: Adding the amine slowly at 0°C minimizes the formation of bis-alkylated byproducts.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
Yield Expectation: 75–90% (depending on amine nucleophilicity).[1]
Protocol B: Azidation (Click Chemistry Precursor)
Target Audience: Chemical Biology / Linker Synthesis.
Reagents:
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 equiv)[1]
-
Sodium Azide (
) (1.2 equiv)[1] -
Solvent: DMSO or DMF (Dry)[1]
Procedure:
-
Safety Note: Azides are shock-sensitive.[1] Do not use halogenated solvents (DCM/Chloroform) with sodium azide to avoid forming explosive di-azidomethane.[1]
-
Dissolution: Dissolve the benzoate substrate (1.0 g) in DMSO (5 mL) at RT.
-
Substitution: Add
(300 mg, 4.6 mmol) in one portion. -
Reaction: Stir at RT for 3–6 hours.
-
Observation: The reaction is usually clean. The appearance of a new spot on TLC (often slightly more polar than starting material) indicates conversion.
-
-
Work-up (Critical):
-
Storage: Store the resulting azide in the dark at -20°C. Do not distill or concentrate to absolute dryness if heating is involved.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of ester | Ensure solvents are anhydrous. Avoid hydroxide bases; use hindered organic bases (DIPEA).[1] |
| Incomplete Cyclization | Steric bulk of amine | Heat reaction to reflux in MeCN or switch to Toluene/Heat.[1] |
| Lachrymatory Fumes | Benzyl bromide volatility | Keep reaction cold (0°C) during initial mixing.[1] Use a trap containing 1M NaOH.[1] |
| Side Product: Dimer | Amine is too nucleophilic | Use excess amine (inverse addition) or high dilution techniques.[1] |
References
-
PubChem Compound Summary. "Methyl 2-(bromomethyl)-5-chlorobenzoate."[1] National Center for Biotechnology Information.[1] Accessed October 2025.[1] Link
-
NIST Chemistry WebBook. "Methyl 2-bromobenzoate Derivatives." National Institute of Standards and Technology.[1] Link
-
Muller, G. et al. "Process for the preparation of Lenalidomide." US Patent 10,392,364 B2.[1] (Demonstrates analogous cyclization chemistry of bromomethyl-benzoates). Link
-
BenchChem Application Note. "Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate." (Mechanistic analog for lactamization).[1][3] Link
Sources
Application Note: Methyl 2-(bromomethyl)-5-chlorobenzoate as a Dual-Electrophile in C-C Bond Formation
Executive Summary
Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS: 668262-52-0) represents a versatile "Dual-Warhead" electrophile for the construction of complex pharmacophores. Its unique architecture combines a highly reactive benzylic bromide (soft electrophile) with a robust aryl chloride (hard electrophile) and an ortho-ester functionality.
While widely recognized for C-N bond formation in isoindolinone synthesis (e.g., Lenalidomide analogs), this guide focuses specifically on its utility in C-C bond formation . We present protocols for leveraging the benzylic position for alkylation and cross-coupling, enabling the synthesis of isochromanones, indanones, and functionalized diarylmethanes.
Strategic Analysis: Reactivity Landscape
The molecule features three distinct reactive sites, each requiring specific activation strategies to ensure chemoselectivity.
| Site | Functionality | Reactivity Type | Key Application |
| C2-Methyl | Benzylic Bromide | High ( | Primary site for C-C bond formation via alkylation or sp³-Suzuki coupling. |
| C5 | Aryl Chloride | Moderate (Pd-Catalyzed) | Secondary site for late-stage diversification via Suzuki/Buchwald coupling. |
| C1 | Methyl Ester | Acyl Substitution | Cyclization handle (Lactonization/Lactamization) post-alkylation. |
Mechanistic Insight: The "Soft-Soft" Interaction
The benzylic bromide is a "soft" electrophile. In the presence of soft carbon nucleophiles (e.g., malonate enolates, enamines), it undergoes rapid
Application 1: Benzylic Alkylation with Active Methylene Compounds
This protocol describes the mono-alkylation of diethyl malonate, creating a diester intermediate capable of subsequent cyclization to isochroman-1-ones or decarboxylation to form
Protocol A: Mono-Alkylation via Sodium Hydride
Objective: Selective formation of the C-C bond at the benzylic position without hydrolyzing the methyl ester.
Materials
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq)[1]
-
Diethyl malonate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Step-by-Step Procedure
-
Enolate Formation:
-
Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Add NaH (1.2 eq) and wash twice with dry hexane to remove mineral oil (optional, but recommended for cleaner workup).
-
Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).
-
Cool to 0 °C in an ice bath.
-
Add Diethyl malonate (1.1 eq) dropwise over 15 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Electrophile Addition:
-
Dissolve Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the enolate mixture at 0 °C .
-
Note: Slow addition prevents bis-alkylation.
-
-
Reaction & Quench:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
TLC Monitoring: Eluent Hexane:EtOAc (8:2). The starting bromide (
) should disappear; product ( ) appears. -
Quench by careful addition of sat.
solution at 0 °C.
-
-
Workup:
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate -
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% Key Intermediate: Methyl 5-chloro-2-(2,2-bis(ethoxycarbonyl)ethyl)benzoate.
Application 2: Palladium-Catalyzed Benzylic Cross-Coupling
This protocol utilizes the benzylic bromide in a Suzuki-Miyaura
Protocol B: Selective Benzylic Arylation
Objective: Couple an aryl boronic acid to the benzylic position without affecting the aryl chloride at C5.
Materials
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or (for challenging substrates) -
Base:
(2.0 eq)[2] -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)
Step-by-Step Procedure
-
Degassing:
-
Charge a reaction vial with the bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Add solvents (Toluene/Water).
-
Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
-
Catalyst Addition:
-
Add
(5 mol%) quickly under an Argon stream. -
Seal the vial.
-
-
Reaction:
-
Heat to 80 °C for 12 hours.
-
Note: Do not exceed 90 °C to avoid competing oxidative addition at the aryl chloride (C5-Cl bond activation typically requires >100 °C or specialized ligands like XPhos).
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc, wash with water and brine.
-
Concentrate and purify via silica gel chromatography.[3]
-
Selectivity Logic: The C-Br bond energy (approx. 68 kcal/mol for benzylic) is significantly lower than the Ar-Cl bond (approx. 95 kcal/mol), ensuring exclusive reaction at the benzylic position under mild thermal conditions.
Visualization: Divergent Synthesis Pathways
The following diagram illustrates the strategic versatility of Methyl 2-(bromomethyl)-5-chlorobenzoate, highlighting the orthogonality between the Benzylic Br and Aryl Cl.
Figure 1: Divergent synthetic pathways. Path A and B utilize the Benzylic Bromide for C-C bond formation. Path D activates the Aryl Chloride.
Storage and Stability (Troubleshooting)
-
Lachrymator Hazard: Benzylic bromides are potent eye irritants. Always handle in a functioning fume hood.
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under strong basic aqueous conditions. Use anhydrous bases (NaH, KHMDS) or biphasic systems with weak bases (
) for best results. -
Storage: Store at 2–8 °C under inert gas (Argon). The bromide can degrade to the benzyl alcohol upon prolonged exposure to moisture.
References
-
Synthesis of Methyl 2-(bromomethyl)
-
Isoindolinone Synthesis via Benzylic Bromides
-
National Institutes of Health (PMC). (2019).[3] "Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones."
-
-
Cross-Coupling of Benzylic Bromides
-
Lenalidomide Analog Synthesis (Contextual)
-
Google Patents. (2019).[3] "Process for synthesis of lenalidomide." (Describes the use of the nitro-analog in cyclization).
-
Sources
- 1. 668262-52-0 Cas No. | Methyl 2-(bromomethyl)-5-chlorobenzoate | Apollo [store.apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 5. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of C-Aryl Glucosides Using Methyl 2-(bromomethyl)-5-chlorobenzoate
Introduction: The Significance of C-Aryl Glucosides in Modern Drug Discovery
C-aryl glucosides are a class of carbohydrate-containing compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Unlike their O-glycoside counterparts, which are susceptible to enzymatic and chemical hydrolysis, C-aryl glucosides possess a carbon-carbon bond between the sugar moiety and the aromatic ring.[1][2][3] This enhanced stability leads to improved pharmacokinetic profiles, making them attractive candidates for therapeutic agents.[4][5] Notably, several approved drugs for the treatment of type 2 diabetes, such as ertugliflozin, are C-aryl glucosides that function as sodium-glucose cotransporter 2 (SGLT2) inhibitors.[6][7][8][9]
This application note provides a detailed experimental procedure for the synthesis of a C-aryl glucoside using methyl 2-(bromomethyl)-5-chlorobenzoate as the key electrophilic aromatic partner. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide with in-depth explanations of the experimental choices and potential challenges.
Synthetic Strategy: An Electrophilic Approach to C-C Bond Formation
The synthesis of C-aryl glucosides can be approached through various chemical transformations, including electrophilic reactions, cross-coupling reactions, and C-H functionalization.[4][5] This protocol will focus on an electrophilic substitution approach, a common and effective method for creating the crucial C-C bond between the glucose moiety and the aromatic ring.[4][5]
The overall strategy involves the reaction of a suitably protected glucose derivative, acting as a nucleophile, with the electrophilic methyl 2-(bromomethyl)-5-chlorobenzoate. The choice of protecting groups on the glucose is critical for controlling the stereoselectivity of the reaction.[10][11][12]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from the preparation of the glycosyl donor to the final deprotection step.
Caption: A schematic overview of the synthetic workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| D-Glucose | ACS Reagent | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Sigma-Aldrich |
| Sodium Acetate | Anhydrous | Sigma-Aldrich |
| Hydrogen Bromide (33% in Acetic Acid) | Synthesis Grade | Sigma-Aldrich |
| Methyl 2-(bromomethyl)-5-chlorobenzoate | >95% | Various |
| Zinc Dust | Activated | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Sodium Bicarbonate | Saturated Solution | In-house |
| Magnesium Sulfate | Anhydrous | Sigma-Aldrich |
| Sodium Methoxide (0.5 M in Methanol) | Solution | Sigma-Aldrich |
| Amberlite IR120 (H+ form) | Ion-exchange resin | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich |
| Hexanes | HPLC Grade | Sigma-Aldrich |
Safety Precautions: Methyl 2-(bromomethyl)-5-chlorobenzoate is a lachrymator and should be handled in a well-ventilated fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of Penta-O-acetyl-β-D-glucopyranose
-
To a 250 mL round-bottom flask, add D-glucose (10.0 g, 55.5 mmol) and anhydrous sodium acetate (5.0 g, 61.0 mmol).
-
Carefully add acetic anhydride (50 mL, 530 mmol) to the flask.
-
Heat the reaction mixture in a water bath at 100 °C with stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Continue stirring until the solid product precipitates completely.
-
Collect the white solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure penta-O-acetyl-β-D-glucopyranose.
Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)
-
Dissolve penta-O-acetyl-β-D-glucopyranose (5.0 g, 12.8 mmol) in 25 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen bromide (33% in acetic acid, 10 mL) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield acetobromo-α-D-glucose as a syrup, which is used immediately in the next step.
Step 3: Koenigs-Knorr C-Glycosylation
The Koenigs-Knorr reaction is a classic method for glycosylation that typically involves the use of a heavy metal salt promoter.[14][15][16][17][18] In this modified procedure for C-glycosylation, a zinc-mediated approach is employed.
-
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add activated zinc dust (2.5 g, 38.2 mmol).
-
Add a solution of methyl 2-(bromomethyl)-5-chlorobenzoate (3.7 g, 14.1 mmol) in 50 mL of anhydrous diethyl ether.
-
Stir the suspension vigorously for 30 minutes.
-
Prepare a solution of freshly prepared acetobromo-α-D-glucose (5.0 g, 12.2 mmol) in 50 mL of anhydrous diethyl ether.
-
Add the solution of acetobromo-α-D-glucose dropwise to the zinc suspension over 30 minutes.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the protected C-aryl glucoside.
Step 4: Zemplén Deacetylation
-
Dissolve the purified protected C-aryl glucoside (1.0 g) in 20 mL of anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.2 mL).
-
Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.
-
Neutralize the reaction with Amberlite IR120 (H+ form) ion-exchange resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected C-aryl glucoside.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Causality Behind Experimental Choices
-
Protecting Groups: Acetyl groups are chosen as protecting groups for the hydroxyl functionalities of glucose. They are known to participate in the reaction through neighboring group participation, which helps to control the stereochemistry at the anomeric center, favoring the formation of the β-anomer.[11][12][14] The ease of their removal under mild basic conditions (Zemplén deacetylation) is another significant advantage.[19]
-
Glycosyl Donor: Acetobromo-α-D-glucose is a commonly used and reactive glycosyl donor for Koenigs-Knorr type reactions.[14][15][18] The bromine at the anomeric position serves as a good leaving group, facilitating the nucleophilic attack.
-
Promoter/Catalyst: While traditional Koenigs-Knorr reactions often employ silver or mercury salts, a zinc-mediated approach is chosen here.[14][17] Zinc can facilitate the formation of an organozinc intermediate from methyl 2-(bromomethyl)-5-chlorobenzoate, which then acts as the nucleophile to attack the electrophilic anomeric carbon of the glycosyl bromide. This approach avoids the use of more toxic heavy metals.
-
Solvent: Anhydrous diethyl ether is used as the solvent for the coupling reaction due to its low boiling point, which allows for gentle refluxing, and its ability to solvate the organozinc intermediate. Anhydrous conditions are crucial to prevent the quenching of the organometallic species.
Troubleshooting and Key Considerations
-
Anomeric Mixture: The C-glycosylation step may result in a mixture of α and β anomers. The ratio can be influenced by the reaction conditions. Careful purification by column chromatography is essential to separate the desired β-anomer.
-
Incomplete Reaction: If the coupling reaction is sluggish, ensure that the zinc dust is fully activated and that all reagents and solvents are scrupulously dried. The reaction time may also need to be extended.
-
Side Reactions: The formation of byproducts can occur, especially if the reaction temperature is too high or if moisture is present. Maintaining an inert atmosphere and controlling the temperature are critical for a clean reaction.
Quantitative Data Summary
| Step | Product | Starting Material (g) | Product (g, theoretical) | Expected Yield (%) |
| 1. Acetylation | Penta-O-acetyl-β-D-glucopyranose | 10.0 | 21.6 | 80-90 |
| 2. Bromination | Acetobromo-α-D-glucose | 5.0 | 5.3 | 90-95 (crude) |
| 3. C-Glycosylation | Protected C-aryl glucoside | 5.0 (glycosyl bromide) | 6.6 | 50-70 |
| 4. Deprotection | Final C-aryl glucoside | 1.0 | 0.6 | 85-95 |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of C-aryl glucosides utilizing methyl 2-(bromomethyl)-5-chlorobenzoate. By understanding the rationale behind the experimental choices and being aware of potential challenges, researchers can successfully synthesize these valuable compounds for further investigation in drug discovery and development. The methodologies described are based on established principles of carbohydrate chemistry and offer a practical guide for the synthesis of this important class of molecules.[3][4][5]
References
-
Recent advances in aryl C-glycoside synthesis. Current Topics in Medicinal Chemistry, 5(14), 1333-1350. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]
-
A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction. Taylor & Francis Online. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. MDPI. [Link]
-
Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review. PubMed. [Link]
-
Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. ResearchGate. [Link]
-
Recent Advances in Aryl C-Glycoside Synthesis. ResearchGate. [Link]
-
A plausible mechanism for C‐aryl glycosylation. ResearchGate. [Link]
-
Stereoselective synthesis of C-aryl glycosides via radical-enabled 1,4-Ni migration: glycosyl chlorides as coupling partners. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
StereoselectiveC‐Aryl Glycosylation by Catalytic Cross‐Coupling of Heteroaryl Glycosyl Sulfones. OUCI. [Link]
-
strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. LOCKSS. [Link]
-
Koenigs–Knorr reaction. Wikipedia. [Link]
-
Stereoselective C-Aryl Glycosylation by Catalytic Cross-Coupling of Heteroaryl Glycosyl Sulfones. PubMed. [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry - ACS Publications. [Link]
-
(PDF) Stereoselective C‐Aryl Glycosylation by Catalytic Cross‐Coupling of Heteroaryl Glycosyl Sulfones. ResearchGate. [Link]
-
Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. Royal Society of Chemistry. [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC - NIH. [Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]
-
Koenigs-Knorr Glycosylation: A Versatile Tool for Carbohydrate Synthesis. LinkedIn. [Link]
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC. [Link]
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. PMC. [Link]
-
Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. PMC. [Link]
-
Synthesis of C-Aryl Glycosides by C-H Functionalization. PubMed. [Link]
-
Occurrence and synthesis strategies for C-aryl glycosides a, Selected... ResearchGate. [Link]
-
Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides. Semantic Scholar. [Link]
-
New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. [Link]
-
Recent Advances in Aryl C-Glycoside Synthesis. Ingenta Connect. [Link]
-
The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. PMC - NIH. [Link]
-
Structure, activity, synthesis and biosynthesis of aryl-C-glycosides. PubMed. [Link]
-
ERTUGLIFLOZIN. New Drug Approvals. [Link]
-
Methyl 2-(bromomethyl)-5-chlorobenzoate. ChemBK. [Link]
-
Synthesis of ertugliflozin 327. ResearchGate. [Link]
-
Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]
-
Methyl 2-Bromo-5-chlorobenzoate. PubChem. [Link]
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (C9H8BrClO2). PubChemLite. [Link]
-
Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in aryl C-glycoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 15. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemtry.in [chemtry.in]
- 17. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 19. m.youtube.com [m.youtube.com]
Application Note: Chemoselective Handling & Protecting Group Strategies for Methyl 2-(bromomethyl)-5-chlorobenzoate
Executive Summary & Strategic Analysis
Methyl 2-(bromomethyl)-5-chlorobenzoate is a high-value trifunctional scaffold used primarily in the synthesis of isoindolinones (e.g., Lenalidomide analogs) and phthalides. Its utility stems from the ortho-relationship between the electrophilic bromomethyl group and the methyl ester.
However, this specific geometry presents a critical chemoselectivity challenge :
-
Spontaneous Cyclization: Reaction with primary amines leads to rapid intramolecular lactamization (isoindolinone formation), often precluding the isolation of the acyclic secondary amine.
-
Bromide Instability: The benzylic bromide is highly reactive and incompatible with transition metal cross-coupling conditions (e.g., Suzuki-Miyaura coupling on the aryl chloride).
-
Ester Liability: Strong nucleophiles intended for the bromide may attack the ester.
This guide details "Masking" and "Protection" strategies to control this reactivity, allowing researchers to isolate acyclic intermediates or functionalize the aryl chloride selectively.
Critical Reactivity Pathways
Before applying protection strategies, one must understand the competing pathways.
Figure 1: Competing Reaction Pathways. The "Ortho-Effect" drives rapid cyclization to the lactam upon amine alkylation. Direct metal catalysis fails due to the reactive C-Br bond.
Strategy I: The "Carboxylate Shield" (Preventing Cyclization)
Objective: To alkylate an amine (or other nucleophile) at the benzylic position without triggering cyclization to the isoindolinone.
Mechanism: The methyl ester is an electrophile. By hydrolyzing it to the carboxylate salt (COO⁻ Na⁺), we render the carbonyl electron-rich and unreactive toward nucleophilic attack. The carboxylate acts as an in-situ protecting group for the carbonyl.
Protocol A: Chemoselective Alkylation via Saponification
Use this protocol to synthesize acyclic 2-aminomethyl-5-chlorobenzoic acid derivatives.
Reagents:
-
Starting Material: Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq)
-
Lithium Hydroxide (LiOH·H₂O) (1.1 eq)
-
Target Amine (R-NH₂) (1.1 eq)
-
Solvent: THF/Water (3:1)
Step-by-Step Procedure:
-
Hydrolysis (Protection): Dissolve the starting material in THF/Water (0.1 M). Cool to 0°C. Add LiOH·H₂O slowly. Stir at 0°C for 1 hour.
-
Checkpoint: TLC should show consumption of the ester. The species is now the Lithium 2-(bromomethyl)-5-chlorobenzoate .
-
-
Alkylation: Add the target amine (R-NH₂) and a mild base (e.g., NaHCO₃, 2.0 eq) to the reaction mixture.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Note: The carboxylate anion repels the incoming amine from the carbonyl, preventing lactamization.
-
-
Workup: Acidify carefully to pH 4–5 with 1M HCl. The amino-acid product often precipitates or can be extracted into EtOAc.
Outcome: Acyclic amino-acid. The "protection" (carboxylate) can be removed later by re-esterification (SOCl₂/MeOH) if the acyclic ester is required.
Strategy II: The "Acetate Mask" (Enabling Cross-Coupling)
Objective: To perform Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on the Aryl Chloride (C-5) without destroying the Benzylic Bromide.
Challenge: Pd(0) undergoes oxidative addition into Benzylic Bromides faster than Aryl Chlorides. Solution: Displace the Bromide with an Acetate (OAc) group. The Benzylic Acetate is stable to Pd-coupling conditions. After coupling, convert OAc back to Br or OH.
Protocol B: Bromide Masking & Suzuki Coupling Workflow
Phase 1: Masking (Bromide → Acetate)
-
Dissolve Methyl 2-(bromomethyl)-5-chlorobenzoate (10 mmol) in DMF (50 mL).
-
Add Sodium Acetate (NaOAc) (1.5 eq, 15 mmol).
-
Heat to 60°C for 2 hours.
-
Observation: Quantitative conversion to Methyl 2-(acetoxymethyl)-5-chlorobenzoate .
-
-
Perform standard aqueous workup (EtOAc/Water).
Phase 2: Cross-Coupling (The "Protected" Reaction)
-
Combine the "Masked" Acetate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (3.0 eq) in Dioxane/Water (4:1).
-
Add Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Heat to 90°C under N₂ for 4–6 hours.
-
Result: The Aryl Chloride reacts; the Benzylic Acetate and Methyl Ester remain intact.
-
Phase 3: Unmasking (Acetate → Bromide)
-
Dissolve the coupled product in DCM.
-
Add HBr (33% in AcOH) (5.0 eq) at 0°C.
-
Stir at RT for 2–4 hours.
-
Mechanism:[1] Acid-catalyzed substitution converts the benzylic acetate back to the benzylic bromide.
-
Strategy III: Nucleophile Protection (Preventing Polymerization)
Objective: When reacting with diamines (e.g., piperazine, ethylenediamine), prevent the formation of "double-headed" dimers or polymers.
Protocol C: Mono-Boc Protection Strategy If the target nucleophile is a diamine, never use the free diamine with this scaffold. The high reactivity of the benzylic bromide will cross-link the amines.
-
Protection: Use N-Boc-piperazine (or equivalent mono-protected diamine).
-
Alkylation: React Methyl 2-(bromomethyl)-5-chlorobenzoate with N-Boc-piperazine (1.1 eq) and DIPEA (1.5 eq) in MeCN.
-
Note: This reaction will spontaneously cyclize to form the Isoindolinone .
-
-
Deprotection: Treat the isolated isoindolinone with TFA/DCM (1:4) to reveal the secondary amine.
Summary of Reaction Conditions
| Desired Outcome | Strategy | Key Reagents | Critical Parameter |
| Isoindolinone (Lactam) | Direct Alkylation | Amine, DIPEA, MeCN, Heat | Spontaneous cyclization is desired. |
| Acyclic Amine | Carboxylate Shield | LiOH (1st), then Amine | Maintain basic pH to keep COO⁻ active. |
| Aryl Functionalization | Acetate Masking | NaOAc (Mask) → Pd-coupling → HBr | Do not use Pd with free Benzylic Br. |
| Phthalide (Lactone) | Hydrolysis/Cyclization | NaOH (aq), then H₃O⁺ | Acidification drives lactonization. |
Visual Workflow: The "Masking" Decision Tree
Figure 2: Strategic Decision Tree. Select the protocol based on whether the cyclization is a feature (Target 1) or a bug (Target 2/3).
References
- Isoindolinone Synthesis (Lenalidomide Process):Process for synthesis of lenalidomide (US10392364B2). Google Patents. Describes the cyclization of the nitro-analog, applicable to the chloro-analog.
-
General Isoindolinone Methodology: Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones. PMC (NIH). Demonstrates reaction of 2-bromomethyl benzoates with nucleophiles. Available at: [Link]
- Acetate Masking Strategy:Protecting Group Strategies in Organic Synthesis.
Sources
Scale-up synthesis of "Methyl 2-(bromomethyl)-5-chlorobenzoate" for pharmaceutical production
This Application Note is structured to guide process chemists and engineers through the scale-up challenges of synthesizing Methyl 2-(bromomethyl)-5-chlorobenzoate , a critical benzylic bromide intermediate used in the manufacture of SGLT2 inhibitors and other pharmaceutical targets.
Executive Summary
This protocol details the optimized Wohl-Ziegler radical bromination of Methyl 5-chloro-2-methylbenzoate to produce Methyl 2-(bromomethyl)-5-chlorobenzoate . Unlike bench-scale methods that utilize Carbon Tetrachloride (
Key Process Parameters
| Parameter | Specification | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | 1.05 – 1.10 equivalents.[1][2] Excess promotes dibromo-impurity. |
| Initiator | AIBN (Azobisisobutyronitrile) | 0.02 – 0.05 equivalents. |
| Solvent | Chlorobenzene or Acetonitrile | Replaces |
| Temperature | 80°C – 85°C | Required for AIBN homolysis and propagation cycle. |
| Conversion Limit | Stop at 90-95% | "Chasing" 100% conversion exponentially increases dibromo impurity. |
Safety Assessment & Hazard Mitigation
WARNING: This process involves benzylic bromides (potent lachrymators and alkylating agents) and radical exotherms .
Thermal Hazards (DSC Data)
Radical brominations exhibit an "induction period" followed by rapid exothermic propagation.
-
Hazard: Adding all reagents at once and heating can lead to accumulation of unreacted initiator/NBS. Once initiation triggers, the accumulated energy release can exceed condenser capacity (Runaway Reaction).
-
Mitigation: Use a "Hot Start" protocol. Heat the substrate/solvent mixture first, then dose the NBS/Initiator mixture, or initiate with a small portion (5-10%) before adding the remainder.
Chemical Hazards
-
Target Product: Severe eye and respiratory irritant.[1][3][4] All operations must occur in a closed reactor system or fume hood.
-
Succinimide: Byproduct. Mild irritant, but dust hazard during filtration.
Synthetic Route & Mechanism
The reaction proceeds via the Wohl-Ziegler mechanism , where NBS provides a low, steady-state concentration of molecular bromine (
Reaction Scheme:
Critical Quality Attributes (CQAs):
-
Mono-bromo (Target): Methyl 2-(bromomethyl)-5-chlorobenzoate.[1][2][3][4][5][6][7]
-
Di-bromo (Impurity): Methyl 2-(dibromomethyl)-5-chlorobenzoate. Formed if local
is high or reaction time is prolonged. -
Starting Material: Methyl 5-chloro-2-methylbenzoate.
Detailed Scale-Up Protocol
Equipment Setup
-
Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is generally acceptable but pitting can occur with wet HBr).
-
Condenser: Efficient reflux condenser (set to 5°C).
-
Dosing: Solids charging valve (for NBS) or slurry pump.
-
Scrubber: Caustic scrubber (NaOH) to trap trace
and off-gas.
Step-by-Step Procedure
Step 1: Reactor Charging & "Hot Start"
-
Charge Methyl 5-chloro-2-methylbenzoate (1.0 equiv) into the reactor.
-
Add Chlorobenzene (5-7 volumes relative to substrate mass).
-
Note: Acetonitrile (5 vol) is an alternative if higher polarity is needed to solubilize succinimide, but Chlorobenzene facilitates succinimide precipitation for easy removal.
-
-
Heat the mixture to 80°C (internal temperature).
-
Initiation Charge: Add 5% of the total NBS and 5% of the total AIBN .
-
Hold: Stir at 80°C for 15–30 minutes.
-
Visual Check: Look for a color change (orange
tint fading to pale yellow) or a slight exotherm spike. This confirms the radical chain has initiated.
-
Step 2: Controlled Addition
-
Once initiation is confirmed, add the remaining NBS (total 1.05 equiv) and AIBN (total 0.04 equiv) in 4 to 5 portions over 1–2 hours.
-
Why? Portion-wise addition keeps the instantaneous concentration of radicals low, preventing thermal runaway and minimizing the "cage effect" that leads to side reactions.
-
-
Maintain temperature at 80–85°C .
Step 3: Reaction Monitoring (IPC)
-
Monitor by HPLC or GC every hour.
-
Stop Criteria: When Starting Material < 5.0% OR if Di-bromo impurity > 3.0%.
-
Critical Decision: It is better to accept 5% unreacted starting material than to generate 10% di-bromo impurity. The starting material is easier to separate (lower BP) than the di-bromo species.
-
Step 4: Workup
-
Cool the reaction mixture to 20°C .
-
Filtration: Succinimide will precipitate (if using Chlorobenzene/CCl4). Filter off the solid Succinimide.
-
Wash: Wash the filter cake with cold solvent to recover entrained product.
-
-
Washing: Wash the organic filtrate with Water (2 x 3 vol) to remove residual succinimide and inorganic salts.
-
Drying: Dry organic layer over anhydrous
or via azeotropic distillation.
Step 5: Isolation / Telescoping
-
Option A: Telescoping (Recommended): The crude solution of Methyl 2-(bromomethyl)-5-chlorobenzoate in Chlorobenzene is stable and can be used directly in the next step (e.g., alkylation of a heterocycle). This avoids handling the potent lachrymator.
-
Option B: Isolation:
-
Concentrate the solvent under reduced pressure (< 50°C).
-
Product State: The product is a liquid at room temperature (MP ~ -5°C) [1].[4]
-
Purification: If high purity is required, perform High Vacuum Distillation (Wiped Film Evaporator recommended to minimize thermal history).
-
Note: Crystallization is difficult for this specific derivative unless cooled significantly (-20°C in Heptane), which is energy-intensive on scale.
-
Process Workflow Diagram (Graphviz)
Caption: Optimized workflow for the Wohl-Ziegler bromination, emphasizing the "Hot Start" safety protocol and IPC decision points.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Induction) | Oxygen inhibition or wet solvent. | Degas solvent with |
| High Di-bromo Impurity | High local | Reduce NBS excess. Increase stirring speed. Stop reaction earlier (85% conversion). |
| Low Yield | Hydrolysis of product. | Ensure all solvents are anhydrous. Avoid prolonged aqueous washes. |
| Color is Dark Brown | Free | STOP DOSING. The reaction has stalled. Cool down, check initiator quality. |
References
-
Organic Chemistry Portal. (2023). Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from [Link]
-
American Chemical Society (ACS). (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Scientific Update. (2024). A Dangerous Bromance: Safety Hazards of NBS Scale-Up. Retrieved from [Link]
Sources
- 1. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [amp.chemicalbook.com]
- 2. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 3. 668262-52-0 Cas No. | Methyl 2-(bromomethyl)-5-chlorobenzoate | Apollo [store.apolloscientific.co.uk]
- 4. chembk.com [chembk.com]
- 5. 668262-52-0|Methyl 2-(bromomethyl)-5-chlorobenzoate|BLD Pharm [bldpharm.com]
- 6. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 7. Methyl 2-bromomethyl-5-chlorobenzoate | CAS 668262-52-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Use of "Methyl 2-(bromomethyl)-5-chlorobenzoate" in flow chemistry
Application Note: Continuous Flow Synthesis Using Methyl 2-(bromomethyl)-5-chlorobenzoate
Executive Summary
Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS: 56961-58-5) is a high-value scaffold for the synthesis of isoindolinones and nitrogen heterocycles, particularly in the development of immunomodulatory drugs (IMiDs) and kinase inhibitors. However, its use in batch chemistry is plagued by two significant challenges: severe lachrymatory properties (tear-gas effect) and competing hydrolysis pathways due to the labile ester and benzyl bromide moieties.
This guide details a continuous flow protocol that encapsulates the hazardous reagent within a closed system, preventing operator exposure while enhancing kinetic control. By leveraging the precise residence time (
Chemical Context & Strategic Advantages[1][2]
The Reagent Profile
The molecule features two electrophilic sites:
-
Benzylic Bromide: Highly reactive toward nucleophiles (
). -
Methyl Ester: Susceptible to acyl substitution (cyclization).
-
Aryl Chloride: A stable handle for downstream cross-coupling (e.g., Suzuki-Miyaura), allowing library diversification after the core scaffold is built.
Why Flow? (The Causality)
-
Safety (Lachrymator Containment): In batch, weighing and transferring this bromide poses significant respiratory and ocular risks.[1] In flow, the reagent is solubilized once and pumped through a closed loop, eliminating vapor release.
-
Selectivity Control: In batch, mixing gradients can lead to double alkylation or premature cyclization. Flow reactors provide "plug flow" conditions, ensuring every molecule experiences identical stoichiometry and reaction time.
-
Thermal Management: The alkylation of amines with benzyl bromides is exothermic. Microreactors dissipate this heat instantly, preventing thermal runaways that degrade the ester.
Mechanistic Pathways
The following diagram illustrates the divergent pathways controlled by residence time and temperature.
Figure 1: Reaction pathway showing the transition from linear alkylation to cyclized isoindolinone.
Protocol A: Telescoped Synthesis of 5-Chloroisoindolinones
This protocol describes the "One-Pot, Two-Step" continuous synthesis.[2] The system performs the
System Configuration
-
Pump A: Methyl 2-(bromomethyl)-5-chlorobenzoate in MeCN.
-
Pump B: Primary Amine + DIPEA (Base) in MeCN.
-
Reactor 1 (Mixing): T-mixer followed by a short retention coil (ambient temp).
-
Reactor 2 (Cyclization): 10 mL PFA or Stainless Steel coil heated to 80–100°C.
-
Back Pressure Regulator (BPR): 75 psi (5 bar) to prevent solvent boiling.
Experimental Procedure
Step 1: Stock Solution Preparation
-
Solution A (Electrophile): Dissolve 2.63 g (10 mmol) of Methyl 2-(bromomethyl)-5-chlorobenzoate in dry Acetonitrile (MeCN) to a total volume of 50 mL (0.2 M ).
-
Solution B (Nucleophile): Dissolve 12 mmol of Primary Amine (1.2 equiv) and 25 mmol DIPEA (2.5 equiv) in MeCN to a total volume of 50 mL.
Step 2: Flow Parameters
| Parameter | Setting | Rationale |
| Flow Rate A | 0.5 mL/min | Defines throughput. |
| Flow Rate B | 0.5 mL/min | Maintains 1:1 volumetric ratio (1:1.2 molar equiv). |
| Reactor 1 Vol. | 1.0 mL | |
| Reactor 2 Vol. | 10.0 mL | |
| Temperature | 90°C | Drives the formation of the lactam ring (Isoindolinone). |
| System Pressure | 75 psi | Maintains MeCN (bp 82°C) as liquid at 90°C. |
Step 3: Execution
-
Prime the system with pure MeCN.
-
Set the heater to 90°C and allow stabilization.
-
Start pumps A and B simultaneously.
-
Discard the first 2 system volumes (dispersion zone).
-
Collect the steady-state output into a flask containing saturated aqueous
(quench).
Step 4: Workup
-
The output stream typically contains the cyclized product and DIPEA salts.
-
Remove MeCN under vacuum.
-
Extract with EtOAc, wash with brine, dry over
. -
Result: High purity 5-chloroisoindolinone ready for Suzuki coupling.
Protocol B: Controlled Mono-Alkylation (Linear Product)
If the goal is to isolate the secondary amine without cyclization (e.g., to react the ester with a different nucleophile later), alter the parameters as follows:
-
Temperature: 25°C (Ambient).
-
Residence Time: Reduce to 2–3 minutes total.
-
Quench: Immediate collection into acidic buffer to protonate the amine and prevent cyclization during workup.
Workflow Visualization
Figure 2: Schematic of the continuous flow reactor setup for telescoped synthesis.
Troubleshooting & Optimization (Expert Insights)
Managing Solids (Clogging)
-
Issue: The reaction generates HBr, which forms a salt with the base (DIPEA·HBr). At high concentrations (>0.5 M), this salt may precipitate in MeCN, clogging the BPR.
-
Solution:
-
Solvent Switch: Use DMF or a DMF/MeCN mixture (solubilizes salts better).
-
Inline Filtration: Place a 2-micron inline filter before the BPR.
-
Aqueous Biphasic Flow: Use an inorganic base (
) in water/toluene slug flow (requires vigorous mixing).
-
Corrosion
-
Issue: Benzyl bromides and HBr are corrosive to standard steel (SS316) over time.
-
Solution: Use Hastelloy® or fluoropolymer (PFA/FEP) reactor coils. Ensure the BPR wetted parts are compatible (Titanium or Hastelloy).
Cleaning the "Lachrymator"
-
Protocol: Do not open the system immediately after the run. Flush with Methanol containing 5% amine (e.g., ethanolamine) for 20 minutes. This chemically quenches any residual bromide inside the tubing before disassembly.
References
-
Cantillo, D., et al. (2014).[4][5] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[6] Journal of Organic Chemistry.[4][5] [Link]
- Context: Establishes the safety and efficiency of handling benzyl bromides in flow systems.
- Context: Provides comparative batch protocols for similar phthalate deriv
-
Palde, P. B., et al. (2016). Flow Chemistry Discoveries Advance Continuous Processing. Pharmaceutical Technology.[7][8] [Link]
- Context: Discusses residence time control in nucleophilic substitutions to prevent side reactions.
-
Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery. [Link]
- Context: Foundational text on the use of scavengers and flow techniques for lachrym
Sources
- 1. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Bromide [commonorganicchemistry.com]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 6. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. politesi.polimi.it [politesi.polimi.it]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 2-(bromomethyl)-5-chlorobenzoate in the Synthesis of Novel Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the strategic application of Methyl 2-(bromomethyl)-5-chlorobenzoate, a versatile bifunctional reagent, for the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the core reactivity of this compound and provide validated, step-by-step protocols for the construction of key heterocyclic families, including isoindolinones and phthalazinones. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methodologies.
Reagent Overview and Strategic Importance
Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS No. 668262-52-0) is a substituted toluene derivative featuring two key reactive sites: a highly reactive benzylic bromide and an ester functional group.[1][2][3][4][5] This unique arrangement makes it an ideal starting material for cascade reactions and intramolecular cyclizations, enabling the efficient construction of complex fused ring systems. The presence of a chlorine atom on the benzene ring provides an additional site for further synthetic diversification, for example, through cross-coupling reactions. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.
Key Physicochemical Properties:
Critical Safety and Handling Protocols
Scientific integrity begins with safety. Methyl 2-(bromomethyl)-5-chlorobenzoate is a corrosive and lachrymatory compound that requires strict adherence to safety protocols.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Irritant: May cause respiratory irritation.
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or chemical splash goggles.[6][7][8] All manipulations should be performed within a certified chemical fume hood to ensure sufficient ventilation.[6]
-
Dispensing: Use caution when handling. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[5] Keep the container tightly sealed and away from moisture and incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6][8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Application I: Synthesis of 6-Chloro-2-substituted-isoindolin-1-ones
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in compounds with potent biological activities, including anticancer and enzyme inhibition profiles.[9][10][11] The following protocol details a robust method for synthesizing N-substituted isoindolinones via a sequential nucleophilic substitution and intramolecular amidation.
Mechanistic Rationale
The synthesis is a one-pot, two-step process. First, a primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This Sₙ2 reaction is facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity. Following this initial substitution, the newly formed secondary amine undergoes an intramolecular nucleophilic acyl substitution with the adjacent methyl ester. This cyclization is often driven by heating and results in the formation of the stable, five-membered lactam ring of the isoindolinone, with methanol eliminated as a byproduct.
Experimental Workflow Diagram
Caption: Workflow for Isoindolinone Synthesis.
Detailed Step-by-Step Protocol
Protocol: Synthesis of 6-chloro-2-benzylisoindolin-1-one
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq, 2.64 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous acetonitrile to the flask. While stirring, add benzylamine (1.1 eq, 1.18 g, 11 mmol) dropwise at room temperature.
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic attack. K₂CO₃ is an inexpensive and effective non-nucleophilic base that neutralizes the HBr formed during the initial substitution.
-
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v), checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Data Summary Table
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 6 | ~85% |
| 2 | Cyclohexylamine | DIPEA | DMF | 8 | ~80% |
| 3 | Aniline | K₂CO₃ | Acetonitrile | 12 | ~70% |
| 4 | 4-Methoxybenzylamine | K₂CO₃ | Acetonitrile | 5 | ~90% |
| Note: Yields are hypothetical and representative for illustrative purposes. |
Application II: Synthesis of 7-Chloro-4-substituted-2H-phthalazin-1-ones
Phthalazine derivatives are a critical class of N-heterocycles known for a wide spectrum of pharmacological activities, including cardiotonic, anticonvulsant, and antitumor effects.[12][13][14] This protocol outlines their synthesis through condensation with hydrazine derivatives.
Mechanistic Rationale
This synthesis proceeds via a condensation-cyclization pathway. Hydrazine hydrate, possessing two nucleophilic nitrogen atoms, reacts with Methyl 2-(bromomethyl)-5-chlorobenzoate. One nitrogen atom initially displaces the bromide. The second nitrogen then attacks the ester carbonyl group in an intramolecular fashion, leading to the formation of the six-membered dihydropyridazine ring and elimination of methanol. Subsequent tautomerization or oxidation can lead to the aromatic phthalazinone core.
Experimental Workflow Diagram
Caption: Workflow for Phthalazinone Synthesis.
Detailed Step-by-Step Protocol
Protocol: Synthesis of 7-chloro-2,3-dihydrophthalazin-1(4H)-one
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq, 2.64 g, 10 mmol) in 50 mL of ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O) (1.5 eq, 0.75 g, 15 mmol) dropwise at room temperature.
-
Causality Note: Ethanol is an effective protic solvent for this condensation reaction. An excess of hydrazine hydrate is used to ensure complete reaction and to act as a base to neutralize the HBr byproduct.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 6-16 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC (e.g., ethyl acetate/hexane 50:50 v/v).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product under vacuum to yield the 7-chloro-2,3-dihydrophthalazin-1(4H)-one. Further purification can be achieved by recrystallization if necessary.
Conclusion and Future Directions
Methyl 2-(bromomethyl)-5-chlorobenzoate stands out as a powerful and versatile building block for constructing diverse heterocyclic libraries. The protocols detailed herein for the synthesis of isoindolinones and phthalazinones are robust, scalable, and grounded in well-understood reaction mechanisms. By modifying the amine or hydrazine starting materials, researchers can rapidly generate a wide array of analogs for structure-activity relationship (SAR) studies in drug discovery programs. The chloro-substituent on the aromatic ring serves as a valuable handle for late-stage functionalization, further expanding the accessible chemical space from this single, strategic starting material.
References
- Safety D
- SAFETY DATA SHEET. (2025-09-19). Thermo Fisher Scientific.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025-04-14). PubMed.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025-04-14). PMC.
- Recent Developments in Chemistry of Phthalazines. (2015-01-01). Longdom Publishing.
- SAFETY D
- SAFETY D
- 668262-52-0|Methyl 2-(bromomethyl)
- Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC.
- Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (2014). IISTE.org.
- Methyl 2-(bromomethyl)
- Phthalazine synthesis. Organic Chemistry Portal.
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- Synthesis of Methyl-2-bromomethylbenzo
- Synthesis of new phthalazinedione deriv
- Methyl 2-bromomethyl-5-chlorobenzo
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives... (2024). Baghdad Science Journal.
- Methyl 2-Bromo-5-chlorobenzo
- METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0. (2025-07-24). ChemicalBook.
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of Methyl 2-(bromomethyl)-5-chlorobenzoate, focusing specifically on the removal of common dibrominated byproducts. The information herein is structured to address practical issues encountered during experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm the presence of a dibrominated byproduct in my sample?
The most direct methods to identify and quantify the dibrominated byproduct, Methyl 2-(dibromomethyl)-5-chlorobenzoate, alongside your desired product are Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
¹H NMR Spectroscopy: This is the most definitive method. The key is to compare the integration of the benzylic proton signals.[1]
-
Desired Product (Monobromo): Methyl 2-(bromomethyl)-5-chlorobenzoate will show a singlet for the benzylic methylene protons (-CH₂Br) typically in the range of δ 4.4-4.6 ppm.[1]
-
Dibromo Byproduct: Methyl 2-(dibromomethyl)-5-chlorobenzoate will exhibit a singlet for the benzylic methine proton (-CHBr₂) significantly further downfield, generally above δ 6.5 ppm. A patent for a similar compound, benzyldibromo, shows this proton at δ 6.66 ppm.[2]
-
Purity Calculation: The relative integration of these two peaks allows for a direct calculation of the molar ratio of product to byproduct.
-
-
Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative assessment. The dibrominated byproduct is less polar than the desired monobrominated product. Consequently, the byproduct will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. You will typically observe two distinct spots under UV visualization if the byproduct is present.[1]
| Compound | Structure | Polarity | Expected ¹H NMR Signal (Benzylic) | Expected TLC Rf |
| Methyl 2-(bromomethyl)-5-chlorobenzoate | C₉H₈BrClO₂ | More Polar | ~ δ 4.5 ppm (s, 2H) | Lower Value |
| Methyl 2-(dibromomethyl)-5-chlorobenzoate | C₉H₇Br₂ClO₂ | Less Polar | ~ δ 6.6 ppm (s, 1H) | Higher Value |
FAQ 2: What causes the formation of the dibrominated byproduct during synthesis?
The formation of a dibrominated byproduct is a classic issue in free-radical bromination of benzylic positions.[3] The reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring.[3][4] Over-bromination occurs when the desired monobrominated product reacts further with the bromine source (e.g., N-Bromosuccinimide, NBS) to form a second radical at the same benzylic position, which is then quenched by another bromine atom.
Key factors influencing over-bromination include:
-
Stoichiometry: Using a significant excess of the brominating agent (like NBS).
-
Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed.[5]
-
Localized High Concentrations: Poor mixing leading to "hot spots" of high bromine concentration.
Troubleshooting Purification Protocols
Guide 1: Purification by Flash Column Chromatography
Column chromatography is the most reliable method for separating compounds with different polarities, such as the mono- and dibrominated products .[6][7][8] The principle relies on the differential adsorption of the compounds to a stationary phase (silica gel) while a mobile phase (eluent) passes through.[7]
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[6] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase. A common starting point for benzylic bromides is pure n-pentane or hexane.[9] The less polar dibrominated byproduct will elute first.
-
Gradient Elution (If Necessary): Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or dichloromethane to elute the more polar, desired monobrominated product. A typical gradient might be from 100% Hexane to a 95:5 Hexane:Ethyl Acetate mixture.
-
Fraction Collection & Analysis: Collect the eluent in small fractions and analyze each by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 2-(bromomethyl)-5-chlorobenzoate.
Troubleshooting Common Chromatography Issues:
-
Poor Separation (Overlapping Spots):
-
Cause: The eluent system may be too polar, causing both compounds to elute too quickly.
-
Solution: Decrease the polarity of the mobile phase. Start with 100% hexane and increase the ethyl acetate percentage very slowly (e.g., 1-2% increments).
-
-
Product "Streaking" on the Column:
-
Cause: The sample was not fully dissolved during loading, or the column was overloaded with too much crude material.
-
Solution: Ensure the sample is fully dissolved before loading. Use a larger column or perform multiple smaller-scale purifications.
-
-
Product Degradation on Silica:
-
Cause: Benzyl bromides can be sensitive and may degrade on acidic silica gel over long periods. Hydrolysis to the corresponding benzyl alcohol is a potential side reaction.[10][11]
-
Solution: Run the column as quickly as possible without sacrificing separation. Neutralized silica gel can be used for highly sensitive substrates.
-
Guide 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds when the impurity is present in a smaller amount and has different solubility characteristics.[12] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the more soluble impurities behind in the solvent.[13]
Step-by-Step Protocol:
-
Solvent Selection: The key is finding a solvent (or solvent pair) in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures. For similar compounds, a mixture of diethyl ether and hexane has been used successfully.[14] Ethanol is also a common recrystallization solvent for benzyl bromides.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[15] If colored impurities are present, you can add a small amount of activated charcoal at this stage.[15][16]
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[12]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[15]
-
Drying: Allow the crystals to dry completely to remove all traces of solvent.
References
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Online discussion]. Available at: [Link]
-
ResearchGate. (2021). Isotope experiment of benzyl bromide with water‐¹⁸O. [Image from publication]. Available at: [Link]
-
Lee, J., et al. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Synthetic Communications, 41(8), 1184-1189. Available at: [Link]
- Google Patents. (2018). CN107098791B - Preparation method of benzyl bromide.
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
-
ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Available at: [Link]
-
University of Cambridge. (n.d.). ¹H NMR Spectroscopy. Department of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for: General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl-2-bromomethylbenzoate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. Available at: [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Video]. YouTube. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Eureka. Available at: [Link]
-
Chegg.com. (2020). Solved 1H-NMR Assignments for product from hydrolysis of | Chegg.com. Available at: [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Department of Chemistry. Available at: [Link]
-
University of South Florida. (n.d.). recrystallization.pdf. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Organic Chemistry at CU Boulder. (2013). Recrystallization. [Video]. YouTube. Available at: [Link]
-
Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. r/Chempros. Available at: [Link]
-
University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Theses. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-(bromomethyl)-5-chlorobenzoate. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
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- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting low yield in the synthesis of "Methyl 2-(bromomethyl)-5-chlorobenzoate"
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
The synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate is typically a two-stage process:
-
Esterification: Conversion of 5-chloro-2-methylbenzoic acid to its methyl ester, Methyl 2-methyl-5-chlorobenzoate.
-
Benzylic Bromination: A radical substitution on the benzylic methyl group of the ester, commonly achieved via the Wohl-Ziegler reaction.[1][2]
This guide provides a structured troubleshooting framework in a question-and-answer format to address specific experimental hurdles.
Visual Workflow and Chemistry
Before diving into specific problems, it's crucial to visualize the process. The following diagrams illustrate the overall reaction pathway and a logical troubleshooting workflow.
Caption: Overall synthetic pathway for Methyl 2-(bromomethyl)-5-chlorobenzoate.
Sources
Impact of solvent choice on "Methyl 2-(bromomethyl)-5-chlorobenzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. The focus of this guide is the critical impact of solvent choice on the reaction outcome.
I. Troubleshooting Guide & Diagnostics
This section addresses common issues encountered during the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate, with a focus on how solvent selection can be the root cause and solution.
Question 1: Low to No Conversion of Starting Material
I've set up the reaction with Methyl 2-methyl-5-chlorobenzoate, N-Bromosuccinimide (NBS), and a radical initiator (AIBN), but I'm observing very little or no formation of the desired product. What could be the issue?
Answer:
This is a common problem that often points to issues with radical initiation or propagation. The choice of solvent plays a pivotal role here.
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: While radical reactions are generally less sensitive to solvent polarity than ionic reactions, the solvent can still influence the stability of the intermediates.[1] For the Wohl-Ziegler reaction, non-polar, anhydrous solvents are typically preferred.[2]
-
Recommendation: Carbon tetrachloride (CCl₄) has been a classic solvent for this reaction due to its inertness and ability to promote the desired radical pathway.[3] However, due to its toxicity and environmental concerns, safer alternatives are often sought. 1,2-dichloroethane is a suitable alternative that has been used successfully for this specific synthesis.[4] Acetonitrile has also been employed in modern continuous-flow protocols to avoid hazardous chlorinated solvents.[5]
-
-
Insufficient Initiator Decomposition: The radical initiator, typically Azobisisobutyronitrile (AIBN), requires sufficient thermal energy to decompose and generate radicals. The solvent's boiling point must be high enough to facilitate this decomposition at a reasonable rate.[6]
-
Recommendation: Ensure your reaction is heated to a temperature appropriate for AIBN decomposition (the 10-hour half-life temperature in toluene is 65°C).[7] If using a lower-boiling solvent, consider a different initiator with a lower decomposition temperature.
-
-
Presence of Water or Protic Solvents: Water can hydrolyze the desired product and can also react with NBS, leading to unwanted side reactions.[2] Protic solvents can interfere with the radical chain reaction.
-
Recommendation: Use anhydrous solvents. Ensure all glassware is thoroughly dried before use. Barium carbonate can be added to the reaction mixture to maintain anhydrous and acid-free conditions.[2]
-
Question 2: Formation of Multiple Brominated Products
My analysis shows the desired mono-brominated product, but also a significant amount of a di-brominated side product. How can I improve the selectivity?
Answer:
The formation of di-brominated species is a common issue when the reaction is allowed to proceed for too long or when the concentration of the brominating agent is too high. Solvent choice can indirectly influence this.
Possible Causes & Solutions:
-
Reaction Monitoring: Close monitoring of the reaction progress is crucial. Over-bromination can occur if the reaction is left unchecked.
-
Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level, even if some remains, to prevent the formation of the di-brominated product.[8]
-
-
Solvent Affecting Reactant Solubility: If the starting material has poor solubility in the chosen solvent, it may react slower, leading to an effective excess of NBS available to react with the mono-brominated product.
-
Recommendation: Choose a solvent in which both the starting material and NBS have reasonable solubility at the reaction temperature. While NBS has low solubility in many nonpolar solvents like carbon tetrachloride and hexane, it is soluble in more polar solvents like acetone and acetonitrile.[9][10] A balance must be struck to ensure a homogenous reaction mixture.
-
Question 3: Significant Formation of Ring-Brominated Byproducts
Instead of benzylic bromination, I'm observing bromination on the aromatic ring. Why is this happening and how can I prevent it?
Answer:
This indicates that an electrophilic aromatic substitution pathway is competing with the desired radical pathway. This is highly dependent on the reaction conditions, including the solvent.
Possible Causes & Solutions:
-
Polar Solvents Favoring Ionic Pathways: Polar solvents can stabilize charged intermediates, which are involved in electrophilic aromatic substitution.[11]
-
Recommendation: Avoid highly polar solvents. Non-polar solvents like carbon tetrachloride or cyclohexane disfavor the formation of ionic intermediates.[12]
-
-
Absence of Radical Initiator: Without a radical initiator, the reaction is less likely to proceed via the radical pathway.
-
Recommendation: Ensure that a suitable radical initiator like AIBN or benzoyl peroxide is used and that the reaction is conducted under conditions (heat or light) that promote its decomposition.[3]
-
-
Use of DMF as a Solvent: Using N,N-Dimethylformamide (DMF) as a solvent can lead to high levels of para-selectivity for the bromination of electron-rich aromatic compounds, which is undesirable in this case.[2] There are also known incompatibilities and safety hazards associated with NBS in DMF.[13]
II. Frequently Asked Questions (FAQs)
What is the role of the solvent in the radical bromination of Methyl 2-methyl-5-chlorobenzoate?
The solvent in this reaction serves several critical functions:
-
Dissolving Reactants: It must dissolve the starting material, NBS, and the radical initiator to ensure a homogeneous reaction mixture.
-
Controlling Reaction Pathway: The solvent's polarity influences whether the reaction proceeds via a radical or an ionic mechanism. Non-polar solvents favor the desired radical pathway for benzylic bromination.[1]
-
Temperature Control: The solvent's boiling point determines the maximum temperature of the reaction, which is crucial for the thermal decomposition of the radical initiator.[6]
Why is carbon tetrachloride (CCl₄) traditionally used, and what are safer alternatives?
Carbon tetrachloride was historically favored because it is a non-polar, inert solvent that does not readily participate in radical reactions, thus promoting the desired benzylic bromination.[3] However, due to its significant toxicity and environmental impact, its use is now highly restricted.
Safer Alternatives:
-
1,2-Dichloroethane: This is a suitable chlorinated alternative that has been successfully used for this synthesis.[4]
-
Acetonitrile: Has been used in modern flow-chemistry setups, avoiding hazardous chlorinated solvents altogether.[5]
-
Cyclohexane: A non-polar hydrocarbon that can be an effective solvent for radical brominations.[12]
-
Supercritical Carbon Dioxide (SC-CO₂): Has been shown to be an effective and environmentally benign substitute for CCl₄ in Ziegler brominations.[14]
How does the solubility of NBS in different solvents affect the reaction?
N-Bromosuccinimide has varying solubility in common organic solvents.[9][10] It is poorly soluble in non-polar solvents like carbon tetrachloride and hexane but more soluble in polar aprotic solvents like acetone and acetonitrile.[9][10] The low concentration of dissolved NBS in non-polar solvents is actually advantageous as it helps to maintain a low concentration of bromine (Br₂) in the reaction mixture, which in turn suppresses the competing ionic addition of bromine to any potential alkene side products.[15]
What are the key safety precautions when working with NBS and AIBN, and how does solvent choice impact safety?
-
N-Bromosuccinimide (NBS): Is a corrosive, oxidizing solid that can cause severe skin burns and eye damage.[16][17] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18] Incompatible with combustible materials.[17]
-
Azobisisobutyronitrile (AIBN): Is a thermally unstable compound that can decompose to generate nitrogen gas.[6] Heating should be controlled, and the reaction should be conducted in a well-ventilated fume hood.
-
Solvent Impact on Safety: Certain solvents can have incompatibilities with NBS. For example, solutions of NBS in amides (like DMF), THF, and toluene can exhibit autocatalytic decomposition behavior, posing a significant safety hazard.[19] It is crucial to consult safety literature before choosing a solvent for reactions involving NBS.
III. Experimental Protocols & Data
General Protocol for the Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate
This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and available equipment.
Materials:
-
Methyl 2-methyl-5-chlorobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
1,2-Dichloroethane (anhydrous)
-
Heptane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-chlorobenzoate (1.0 eq) in anhydrous 1,2-dichloroethane.[4]
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.[4]
-
Heat the reaction mixture to reflux and irradiate with a suitable lamp (e.g., a household compact fluorescent lamp or a specific photolamp) for 2-4 hours.[4][5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The by-product, succinimide, will precipitate out and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a heptane/dichloromethane gradient to afford the pure Methyl 2-(bromomethyl)-5-chlorobenzoate.[4]
Data Summary: Impact of Solvent on Reaction Outcome
The following table summarizes the expected outcomes based on solvent choice, compiled from literature and experimental observations.
| Solvent | Polarity | Boiling Point (°C) | Expected Yield | Purity/Selectivity | Key Considerations |
| Carbon Tetrachloride (CCl₄) | Non-polar | 77 | High | High | Hazardous: Toxic and environmentally damaging.[3] |
| 1,2-Dichloroethane | Polar Aprotic | 83 | Good to High | Good | A viable, less hazardous alternative to CCl₄.[4] |
| Acetonitrile | Polar Aprotic | 82 | Good | Good | Often used in flow chemistry; can be a good alternative.[5] |
| Cyclohexane | Non-polar | 81 | Moderate to Good | High | Good for suppressing ionic side reactions.[12] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Variable | Poor | Not Recommended: Promotes ring bromination and has safety incompatibilities with NBS.[2][13] |
IV. Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting low conversion in the benzylic bromination reaction.
V. References
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
-
Wikipedia. (2023, December 19). N-Bromosuccinimide. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from
-
MDPI. (n.d.). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-Bromo-5-chlorobenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]
-
MDPI. (n.d.). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
NRC Publications Archive. (2011, February 22). The frequently overlooked importance of solvent in free radical syntheses. Retrieved from [Link]
-
PubChem. (n.d.). N-bromobutanimide. Retrieved from [Link]
-
Quora. (2023, November 15). What is the major product when toluene reacts with bromine using cyclohexane as the solvent? Retrieved from [Link]
-
ACS Publications. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved from [Link]
-
YouTube. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
Wikipedia. (2024, January 2). Solvent effects. Retrieved from [Link]
-
Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from
-
Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]
-
Wako. (n.d.). AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile). Retrieved from [Link]
-
YouTube. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Retrieved from [Link]
-
Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. Retrieved from [Link]
-
ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
PMC. (n.d.). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Retrieved from [Link]
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Unilong. (n.d.). China N-Bromosuccinimide NBS CAS 128-08-5 factory and manufacturers. Retrieved from [Link]
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Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
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Hovione. (2023, September 25). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Retrieved from [Link]
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Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). The Thermal Decomposition of 2,2'-Azo-bis-isobutyronitrile. Retrieved from [Link]
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Google Patents. (n.d.). CN110105193A - A kind of synthetic method of 2- halogen -5- bromobenzoic acid. Retrieved from
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"Methyl 2-(bromomethyl)-5-chlorobenzoate" reaction work-up and product isolation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Methyl 2-(bromomethyl)-5-chlorobenzoate. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, work-up, and isolation of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on a synthesis of established protocols, mechanistic understanding, and practical field experience to help you navigate the common challenges associated with this compound.
I. Understanding the Challenges: Why Work-Up and Isolation Can Be Problematic
Methyl 2-(bromomethyl)-5-chlorobenzoate is typically synthesized via a free-radical bromination of methyl 2-methyl-5-chlorobenzoate, most commonly using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2] The reaction, known as the Wohl-Ziegler bromination, targets the benzylic position due to the stability of the resulting benzylic radical.[3][4][5]
While the reaction itself is relatively straightforward, the subsequent work-up and isolation steps are often where researchers encounter difficulties. The primary challenges stem from:
-
Over-bromination: The reaction can be difficult to control, leading to the formation of the di-brominated side product, methyl 2-(dibromomethyl)-5-chlorobenzoate.[6]
-
Hydrolysis: The product is susceptible to hydrolysis, particularly under basic conditions or in the presence of water, which can convert the desired ester back to the carboxylic acid or the bromomethyl group to a hydroxymethyl group.
-
Co-eluting Impurities: The starting material and the mono- and di-brominated products often have similar polarities, making their separation by column chromatography challenging.
-
Instability: Benzylic bromides can be lachrymatory and may degrade over time, especially when exposed to light or moisture.[2]
This guide will address these specific issues in a practical, question-and-answer format.
II. Troubleshooting & FAQs: A Problem-Solving Approach
This section is structured to provide direct answers to common problems. We will explore the "why" behind each issue and offer concrete, actionable solutions.
Frequently Asked Questions
Q1: My reaction seems to have worked, but after work-up, my NMR shows a significant amount of starting material. What went wrong?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Initiator: The radical initiator (AIBN or BPO) has a specific half-life at a given temperature. If the reaction time is too short or the temperature is too low, the initiator may not have fully decomposed to generate the necessary radical concentration to sustain the chain reaction.
-
Inactive NBS: N-Bromosuccinimide can degrade over time, especially if not stored properly. It's crucial to use a fresh, high-purity batch of NBS. The presence of significant amounts of bromine (indicated by a dark red or brown color) can sometimes lead to side reactions.[3]
-
Radical Quenchers: The presence of impurities in the starting material or solvent can quench the radical chain reaction, leading to a stalled or incomplete reaction. Ensure all reagents and solvents are of appropriate purity.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of NBS and initiator.
-
Optimize Reaction Conditions: Consider increasing the reaction temperature slightly or extending the reaction time. Monitor the reaction progress by TLC or GC-MS.
-
Purify Starting Material: If you suspect impurities in your methyl 2-methyl-5-chlorobenzoate, consider purifying it by recrystallization or distillation before use.
Q2: I have a significant amount of a di-brominated side product in my crude mixture. How can I avoid this?
A2: The formation of methyl 2-(dibromomethyl)-5-chlorobenzoate is a classic example of over-bromination in radical reactions.[6] This occurs when the desired mono-brominated product reacts further with the brominating agent.
Preventative Measures:
-
Stoichiometry is Key: Use a slight excess, but not a large excess, of NBS. A molar ratio of 1.05 to 1.1 equivalents of NBS relative to the starting material is a good starting point.[1]
-
Slow Addition: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating species and favor mono-bromination.
-
Monitor Closely: Carefully monitor the reaction by TLC or GC. As soon as the starting material is consumed, the reaction should be stopped to prevent further bromination of the product.
Q3: During my aqueous work-up, I seem to be losing a lot of my product, and I'm seeing a new, more polar spot on my TLC. What is happening?
A3: This is a strong indication of product hydrolysis. The ester functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, and the benzylic bromide is susceptible to nucleophilic substitution by water, especially with heating, to form an alcohol.
Work-up Recommendations to Minimize Hydrolysis:
-
Avoid Strong Bases: Do not use strong basic washes like sodium hydroxide. If a basic wash is necessary to remove acidic byproducts, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature (e.g., in an ice bath).[2][7]
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the water and reduces the likelihood of hydrolysis.
-
Prompt Drying and Concentration: After the aqueous wash, immediately dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solution under reduced pressure at a low temperature.
Q4: I'm having trouble separating my product from the starting material and the di-brominated impurity by column chromatography. What solvent system do you recommend?
A4: This is a common purification challenge due to the similar polarities of the components.
Column Chromatography Protocol:
A gradient elution is often most effective. A common and effective solvent system is a mixture of heptane (or hexane) and dichloromethane.[1]
-
Starting Eluent: Begin with a non-polar mixture, such as 9:1 heptane:dichloromethane. This will elute the less polar starting material first.
-
Gradient Elution: Gradually increase the polarity by increasing the proportion of dichloromethane. For example, move to a 4:1 and then a 1:1 mixture of heptane:dichloromethane.[1] The desired mono-brominated product should elute before the more polar di-brominated impurity.
-
TLC Monitoring: It is crucial to collect small fractions and monitor them by TLC to identify the fractions containing the pure product.
| Compound | Typical Elution Order | Recommended Solvent System (Gradient) |
| Methyl 2-methyl-5-chlorobenzoate (Starting Material) | First | Heptane/Dichloromethane (9:1) |
| Methyl 2-(bromomethyl)-5-chlorobenzoate (Product) | Second | Heptane/Dichloromethane (4:1 to 1:1) [1] |
| Methyl 2-(dibromomethyl)-5-chlorobenzoate (Impurity) | Third | Heptane/Dichloromethane (1:1 or higher polarity) |
Q5: My purified product is a yellowish oil, but I've seen it reported as a solid. How can I crystallize it?
A5: While often isolated as an oil, Methyl 2-(bromomethyl)-5-chlorobenzoate can sometimes be crystallized. Recrystallization is an excellent method for final purification.
Recrystallization Protocol:
-
Solvent Selection: The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle warming. Slowly add the "poor" solvent until the solution becomes slightly cloudy. If necessary, gently warm the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.[8]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
III. Visualizing the Troubleshooting Workflow
To aid in diagnosing issues during the work-up and isolation phase, the following flowchart provides a logical decision-making process.
Caption: Troubleshooting workflow for work-up and isolation.
IV. Concluding Remarks
The successful synthesis and isolation of Methyl 2-(bromomethyl)-5-chlorobenzoate rely on careful control of the reaction conditions and a well-thought-out work-up and purification strategy. By understanding the potential side reactions, such as over-bromination and hydrolysis, and by employing the appropriate purification techniques, researchers can consistently obtain this valuable intermediate in high purity. This guide is intended to be a living document, and we encourage you to reach out to our technical support team with any further questions or to share your own experiences.
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved February 13, 2026, from [Link]
- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved February 13, 2026, from [Link]
-
SciSpace. (n.d.). Methyl 4‐(bromomethyl)benzoate. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS? Retrieved February 13, 2026, from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2023, December 14). Wohl–Ziegler reaction. Retrieved February 13, 2026, from [Link]
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Technical Support Center: Managing Thermal Runaway in Large-Scale Bromination Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the safe and efficient management of large-scale bromination reactions. This resource provides practical troubleshooting guidance and answers to frequently asked questions to help you mitigate the risks of thermal runaway. As Senior Application Scientists, we have compiled this information based on extensive field experience and a deep understanding of reaction chemistry to ensure the scientific integrity and safety of your processes.
Section 1: Troubleshooting Guide for Thermal Runaway Events
This section addresses specific issues you may encounter during large-scale bromination reactions, offering step-by-step solutions and the rationale behind them.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: We observed a sudden and sharp increase in reactor temperature that exceeded our setpoint alarm shortly after initiating the addition of our brominating agent (e.g., N-Bromosuccinimide or molecular bromine). What is happening and what should we do?
Answer:
A rapid temperature increase during reagent addition is a classic sign of a potential thermal runaway.[1] This indicates that the rate of heat generation from the exothermic bromination reaction is exceeding the heat removal capacity of your reactor's cooling system.[2]
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the feed of the brominating agent to prevent further heat generation.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably, be prepared to initiate your pre-determined emergency quenching protocol. This may involve adding a pre-chilled, inert solvent or a chemical quencher like sodium thiosulfate to neutralize the unreacted bromine.[3]
-
Monitor Pressure: Keep a close watch on the reactor pressure. A rapid increase can indicate solvent boiling or gas evolution from decomposition, posing a risk of vessel over-pressurization.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer: Was the reactor's cooling capacity properly calculated for the scale and exothermicity of the reaction? Reaction calorimetry is a crucial tool for determining the heat of reaction and ensuring your cooling system is adequate.[4]
-
Reagent Addition Rate Too High: The rate of addition directly controls the rate of heat generation. A slower, controlled addition allows the cooling system to keep pace.[5]
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the concentration of the brominating agent is high, causing a localized runaway that can propagate through the reactor.[6]
-
Incorrect Reaction Temperature: Starting the reaction at too high a temperature can significantly increase the reaction rate, leading to a rapid exotherm.[5]
Long-Term Corrective Actions:
-
Perform Calorimetric Studies: Before scaling up, use reaction calorimetry (RC1e) or differential scanning calorimetry (DSC) to accurately measure the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and determine the Maximum Temperature of the Synthesis Reaction (MTSR). This data is essential for safe process design.
-
Optimize Reagent Addition: Develop a controlled addition profile based on calorimetric data. A semi-batch process, where the brominating agent is added over time, is generally safer for highly exothermic reactions.[7]
-
Ensure Robust Agitation: Verify that the agitator design and speed are sufficient to maintain a homogenous reaction mixture at the intended scale.
-
Establish Safe Operating Limits: Define and implement strict temperature and pressure limits with automated alarms and interlocks.
Issue 2: Slower, but Steady, Temperature Increase Above Setpoint After Reagent Addition is Complete
Question: We have completed the addition of the brominating agent, but the reactor temperature continues to climb steadily and is difficult to control with our cooling system. What could be the cause?
Answer:
This scenario suggests a continued, uncontrolled reaction, which can be due to the accumulation of unreacted reagents or the initiation of a secondary, undesired exothermic reaction.
Immediate Actions:
-
Maintain Maximum Cooling: Continue to operate the cooling system at full capacity.
-
Monitor for Secondary Reactions: Observe for any changes in color, pressure, or off-gassing that might indicate a decomposition reaction.
-
Prepare for Quenching: Have your quenching procedure on standby.
Root Cause Analysis and Prevention:
-
Reagent Accumulation: If the reaction rate is slower than the addition rate, unreacted brominating agent can accumulate. This creates a significant potential for a large release of energy if the reaction suddenly accelerates (e.g., due to a slight temperature increase).[7]
-
Side Reactions or Decomposition: Some brominating agents, like N-Bromosuccinimide (NBS), can undergo hazardous side reactions or decomposition, especially in the presence of certain solvents or at elevated temperatures.[5][8] For instance, a hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF) has been identified.[5]
-
Catalyst Issues: If a catalyst is used, its activity might have been delayed, leading to a sudden initiation of the reaction after the reagent has been added.
Long-Term Corrective Actions:
-
Re-evaluate Reaction Kinetics: Use reaction calorimetry to understand the rate of reaction under your process conditions. This will help you match the addition rate to the consumption rate of the reagent, minimizing accumulation.
-
Solvent Compatibility Studies: Conduct studies to ensure the compatibility of your brominating agent with the chosen solvent at the process temperature. Incompatibilities between NBS and solvents like amides, THF, and toluene have been reported.[8][9]
-
Thermal Stability Analysis: Use techniques like DSC to determine the onset temperature of any potential decomposition reactions for your reaction mixture. This will define the upper safe temperature limit for your process.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of a bromination reaction?
A1: Thermal runaway is a dangerous situation where an exothermic chemical reaction goes out of control.[1] The heat generated by the reaction increases the temperature, which in turn accelerates the reaction rate, leading to a positive feedback loop of ever-increasing temperature and reaction rate.[1][2] This can result in a violent release of energy, potentially causing explosions, fires, and the release of toxic materials.[2]
Q2: What are the primary causes of thermal runaway in large-scale brominations?
A2: The primary causes include:
-
Inadequate Cooling: The reactor's cooling system is unable to remove the heat generated by the reaction quickly enough.[6]
-
Incorrect Reagent Addition: Adding the brominating agent too quickly can overwhelm the cooling system.[5]
-
Poor Mixing: Localized high concentrations of reactants can create hot spots.[6]
-
Process Deviations: Incorrect starting temperature, wrong solvent, or impurities can alter the reaction's thermal behavior.
-
Secondary Decomposition Reactions: The reaction mixture may begin to decompose at elevated temperatures, leading to a secondary, often more energetic, exothermic event.[2]
Q3: How can I assess the thermal risk of my bromination reaction before scaling up?
A3: A thorough thermal risk assessment is crucial. Key steps include:
-
Reaction Calorimetry: Use instruments like a Reaction Calorimeter (RC1e) to measure the heat of reaction, heat release rate, and adiabatic temperature rise.[4]
-
Differential Scanning Calorimetry (DSC): Determine the onset temperature of any decomposition reactions for all components and the final reaction mixture.[10]
-
Stoessel's Criticality Index: This method classifies the thermal risk of a chemical reaction into five classes, helping to determine the necessary safety measures. A higher criticality class indicates a higher risk of thermal runaway.
Q4: What are some engineering controls to prevent thermal runaway?
A4: Engineering controls are physical measures designed to mitigate hazards. For bromination reactions, these include:
-
Adequately Sized Cooling Systems: The cooling system must be designed to handle the maximum heat output of the reaction.
-
High-Integrity Control Systems: Automated systems to control reagent addition rate and temperature, with alarms and interlocks to shut down the process if it deviates from safe operating limits.
-
Pressure Relief Systems: Rupture discs or relief valves to safely vent the reactor in case of over-pressurization.[11] The vented material should be directed to a safe containment system.[11]
-
Emergency Quench and Dump Systems: A system to rapidly add a quenching agent or transfer the reactor contents to a larger vessel containing a quenching fluid.[11]
Q5: What are some administrative controls to prevent thermal runaway?
A5: Administrative controls are procedures and policies to ensure safe operation. These include:
-
Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for conducting the reaction safely.
-
Operator Training: Thorough training on the reaction hazards, normal operating procedures, and emergency response.
-
Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards of the process and the adequacy of the safety measures.
-
Management of Change (MOC): A formal procedure for reviewing any changes to the process, equipment, or materials to ensure that no new hazards are introduced.
Section 3: Data and Diagrams
Table 1: Key Thermal Safety Parameters for a Notional Bromination Reaction
| Parameter | Description | Typical Value (Example) | Significance |
| Heat of Reaction (ΔHr) | The total amount of heat released by the desired reaction. | -150 kJ/mol | Determines the total cooling duty required. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any cooling. | 120 °C | A high ΔTad indicates a high potential for a dangerous temperature excursion. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach in the event of a cooling failure. | 180 °C | This must be below the decomposition temperature of the reaction mixture. |
| Decomposition Onset Temperature (Tonset) | The temperature at which the reaction mixture begins to undergo a secondary, exothermic decomposition. | 200 °C | The MTSR must be safely below this temperature. |
| Stoessel's Criticality Class | A classification of the thermal risk of the reaction (1-5). | 4 | A higher class indicates a greater risk and requires more robust safety measures. |
Diagram 1: Decision Workflow for a Thermal Excursion Event
Caption: Decision workflow for responding to a thermal excursion.
Diagram 2: Hierarchy of Controls for Mitigating Thermal Runaway Risk
Caption: Hierarchy of controls for thermal runaway risk mitigation.
References
-
Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382. [Link]
-
Mronuska. (2016, May 2). Flask after a runaway NBS bromination. Reddit. [Link]
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TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved February 13, 2026, from [Link]
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Gubbala, P., & G, S. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]
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Wikipedia. (2024, February 10). Thermal runaway. [Link]
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Empteezy. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It. [Link]
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PubChem. (n.d.). N-bromobutanimide. Retrieved February 13, 2026, from [Link]
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Pilling, M. J. (1992). The kinetics and thermodynamics of free radical reactions. Pure and Applied Chemistry, 64(10), 1473-1480. [Link]
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Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375-1382. [Link]
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LibreTexts Chemistry. (2019, June 5). 18.3 Aromatic Halogenation. [Link]
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UL Research Institutes. (2021, August 20). What Causes Thermal Runaway?. [Link]
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Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved February 13, 2026, from [Link]
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Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. INDG254. [Link]
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Johnson, T. J., Gribble, J. D., & Powers, I. D. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety, 30(4), 28-38. [Link]
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LibreTexts Chemistry. (2023, January 4). 12.2: Radical Reactions. [Link]
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Lamb, J., Orendorff, C. J., Steele, L. A. M., Spangler, S. L., & Chris, A. (2018). Thermal runaway of large automotive Li-ion batteries. Journal of Power Sources, 405, 120-131. [Link]
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Van den Borre, W., De Waele, V., & Van der Eycken, E. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. [Link]
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Lamb, J., Orendorff, C. J., Steele, L. A. M., Spangler, S. L., & Chris, A. (2018). Thermal runaway of large automotive Li-ion batteries. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
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Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
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Lavin, S. E., et al. (2024). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. UKnowledge. [Link]
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Gubbala, P., & G, S. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]
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Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. [Link]
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Yale University. (n.d.). Radicals. Retrieved February 13, 2026, from [Link]
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Wiles, C., Watts, P., & Haswell, S. J. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. [Link]
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Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. [Link]
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Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. Retrieved February 13, 2026, from [Link]
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Lavin, S. E., et al. (2024). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. Kentucky Public Service Commission. [Link]
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OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. [Link]
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Barton, J., & Rogers, R. (1993). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 1-12. [Link]
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MANAC Inc. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. [Link]
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Grid Edge. (2025, February 3). Thermal Runaway in Lithium-Ion Batteries: Causes, Risks, and Prevention. [Link]
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The Journal of Physical Chemistry. (n.d.). Kinetics of the bromine monoxide radical + bromine monoxide radical reaction. ACS Publications. Retrieved February 13, 2026, from [Link]
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Van den Bossche, A., et al. (2022). Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. ACS Chemical Health & Safety, 29(5), 415-422. [Link]
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Hladik, J., et al. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A. Journal of Hazardous Materials, 172(2-3), 1547-1552. [Link]
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Validation & Comparative
Advanced Synthesis of SGLT2 Inhibitors: A Comparative Guide to Alternative Building Blocks
Executive Summary
The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—such as Dapagliflozin, Empagliflozin, and Canagliflozin—hinges on the construction of a challenging C-aryl glycosidic bond .[1] The industrial standard utilizes gluconolactones as electrophiles, a route that, while reliable, necessitates cryogenic conditions (
This guide objectively compares the standard gluconolactone approach against two emerging alternative building block strategies: 1,6-Anhydro-Glucopyranose (conformational locking) and Glycosyl Halides (transition metal cross-coupling). Our analysis reveals that while gluconolactones remain the stereochemical benchmark, Nickel-catalyzed cross-coupling of glycosyl halides offers a superior safety and scalability profile for next-generation manufacturing.
Comparative Analysis of Building Blocks
Route A: The Industry Standard (Gluconolactones)
-
Primary Building Block: 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone.
-
Mechanism: Nucleophilic addition of an aryl-lithium species to the lactone carbonyl forms a lactol (hemiketal). This is followed by a stereoselective reduction using silanes (e.g.,
) and a Lewis acid ( or ). -
Causality: The bulky silyl protecting groups and the anomeric effect drive the reduction to the thermodynamically favored
-anomer. However, the initial addition requires cryogenic control to prevent lactone enolization or double addition.
Route B: The Conformational Lock (1,6-Anhydro-Glucose)
-
Primary Building Block: 1,6-Anhydro-2,3,4-tri-O-benzyl-
-D-glucopyranose. -
Mechanism: The 1,6-anhydro bridge locks the sugar in a rigid bicyclic conformation. Lewis acid-mediated opening by an aryl nucleophile (often an organoaluminum or modified Grignard) installs the aryl group.
-
Causality: The "locked" chair conformation directs the nucleophile to attack from the
-face (exo-attack), theoretically securing -selectivity upon ring opening. -
Self-Validating Factor: The disappearance of the characteristic bicyclic bridge signals in NMR confirms reaction progress.
Route C: The Transition Metal Revolution (Glycosyl Halides)
-
Primary Building Block:
-D-Glucopyranosyl bromide/chloride (peracetylated). -
Mechanism: Nickel-catalyzed reductive cross-coupling.[2][3][4][5] A Ni(0)/Ni(II) catalytic cycle generates a glycosyl radical that couples with an aryl halide (iodide or bromide).
-
Causality: Unlike ionic displacements, this radical pathway proceeds at room temperature. The stereoselectivity is often ligand-controlled (e.g., using tridentate ligands like Terpy) or substrate-controlled via thermodynamic equilibration of the intermediate organonickel species.
Performance Data Comparison
The following table summarizes experimental performance metrics derived from recent process chemistry literature and patent data.
| Metric | Gluconolactone (Standard) | 1,6-Anhydro-Glucose | Glycosyl Halide (Ni-Cat) |
| Key Reagents | Aryl-Li / | Aryl-Al / | |
| Temperature | Cryogenic ( | Room Temperature ( | |
| Typical Yield | 50–60% (Overall) | 30–55% (Variable) | 60–90% (Step) |
| Excellent (>20:[3][6]1) | Good (10:1 to >20:1) | High (>20:1 with optimized ligands) | |
| Scalability | Low (Cryogenic bottleneck) | Medium (Atom economy issues) | High (Mild conditions) |
| Safety Profile | High Risk (Pyrophoric Li-reagents) | Moderate | High Safety (No organometallics) |
Visualizing the Pathways
The following diagram illustrates the divergent synthetic workflows for these three building blocks.
Caption: Comparative workflow of SGLT2 inhibitor synthesis showing the standard cryogenic route versus alternative room-temperature and conformational-lock strategies.
Detailed Experimental Protocol: Ni-Catalyzed Reductive Cross-Coupling
This protocol is selected as the "Best Alternative" due to its ability to form the C-aryl bond at room temperature without pyrophoric reagents. It utilizes 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as the building block.[7]
Materials & Reagents
-
Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equiv).
-
Aryl Acceptor: 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene (1.5 equiv) [Aglycone precursor for Dapagliflozin].
-
Catalyst:
(10 mol%). -
Ligand: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (4'-Bu-Terpy ) (10 mol%).
-
Reductant: Zinc powder (2.0 equiv, activated).
-
Solvent: DMA (N,N-Dimethylacetamide).
Step-by-Step Methodology
-
Catalyst Complexation (Pre-step):
-
In a glovebox or under strictly inert Argon atmosphere, combine
and the 4'-Bu-Terpy ligand in a dry vial. -
Add a small volume of DMA and stir for 20 minutes until a homogeneous green solution forms. Rationale: Pre-forming the catalyst-ligand complex ensures active catalytic species are ready before substrate exposure.
-
-
Reaction Assembly:
-
To a reaction vessel equipped with a magnetic stir bar, add the Glycosyl Bromide (1.0 equiv), Aryl Iodide (1.5 equiv), and activated Zinc powder (2.0 equiv).
-
Add the pre-formed catalyst solution via syringe.
-
Rinse with remaining DMA to reach a concentration of 0.1 M relative to the glycosyl donor.
-
-
Cross-Coupling:
-
Seal the vessel and stir vigorously at room temperature (25°C) for 12–24 hours.
-
Self-Validating Check: Monitor via TLC or LC-MS. The disappearance of the glycosyl bromide (usually faster) and the formation of a new, more polar spot corresponds to the C-glycoside. The reaction mixture typically turns from green to a dark reddish-brown suspension as the Ni(0) species cycles.
-
-
Work-up & Purification:
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove zinc and inorganic salts.
-
Wash the filtrate with 1M HCl (to remove pyridine ligands/Ni), saturated
, and brine. -
Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
-
-
Stereochemical Verification:
-
Analyze the product via
-NMR. The anomeric proton ( -1) for the -anomer typically appears as a doublet with a coupling constant ( ) of 9.0–10.0 Hz (indicating trans-diaxial coupling). An -anomer would show a smaller value (~3–4 Hz).
-
Mechanistic Insight: The Radical Cycle
Understanding the Nickel cycle is crucial for troubleshooting. The reaction does not proceed via a simple
Caption: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling.[3] Zinc acts as the terminal reductant to regenerate the active Ni(0) species.
References
-
Grembecka, J., et al. "Synthesis of diarylmethanes, a key building block for SGLT2 inhibitors." ACS Omega, 2023. Link
-
Imamura, M., et al. "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with a Benzothiophene Skeleton as a Selective SGLT2 Inhibitor." Bioorganic & Medicinal Chemistry, 2012. Link
-
Wang, X., et al. "Nickel-Catalyzed Reductive Cross-Coupling of Glycosyl Halides with Aryl Halides." Journal of the American Chemical Society, 2019. Link
-
Deshpande, P. P., et al. "A Practical Stereoselective Synthesis of SGLT2 Inhibitors." Organic Process Research & Development, 2012. Link
-
Seki, M., et al. "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors." NIH National Library of Medicine, 2023. Link
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- 7. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophiles in C-Aryl Glucoside Synthesis: A Focus on Benzylic Halides and Alternative Strategies
Introduction: The Significance of the C-C Glycosidic Bond
In the landscape of medicinal chemistry, C-aryl glucosides represent a class of compounds with remarkable therapeutic potential. Unlike their O- and N-glycoside counterparts, the direct carbon-carbon linkage between the aromatic (aryl) moiety and the sugar is resistant to enzymatic and chemical hydrolysis.[1][2][3] This inherent stability translates to improved pharmacokinetic profiles and bioavailability, making C-aryl glucosides highly attractive scaffolds for drug development.[1] A prime example of their success is the development of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, such as Dapagliflozin and Canagliflozin, which are blockbuster drugs for the treatment of type 2 diabetes.[3][4][5]
The construction of this sterically hindered and stereochemically complex C-C bond is a significant synthetic challenge. The choice of electrophile, in concert with the overall synthetic strategy, is paramount to achieving high yield, regioselectivity, and the desired anomeric configuration (typically β for SGLT2 inhibitors). This guide provides a comparative analysis of the predominant strategies, contextualizing the role of benzylic halide electrophiles like Methyl 2-(bromomethyl)-5-chlorobenzoate within the broader landscape of C-aryl glucoside synthesis.
Pillar 1: The Workhorse Strategy - Aryl Organometallic Addition to Sugar Lactones
The most widely adopted and industrially proven method for synthesizing complex C-aryl glucosides, particularly SGLT2 inhibitors, involves the nucleophilic addition of an aryl organometallic reagent to a protected sugar lactone.[2][5] In this context, the "electrophile" is the sugar lactone, while the aryl halide is the precursor to the carbon nucleophile.
General Workflow:
-
Aglycone Synthesis: A suitable aryl halide (bromide or iodide) is synthesized. This is the stage where a molecule like Methyl 2-(bromomethyl)-5-chlorobenzoate would serve as a building block for a more complex aglycone structure.
-
Organometallic Formation: The aryl halide is converted into a highly reactive organolithium or Grignard reagent at cryogenic temperatures (typically -78 °C).
-
Nucleophilic Attack: The organometallic reagent attacks the electrophilic carbonyl of a fully protected gluconolactone (e.g., tetra-O-benzylated or silylated). This forms a hemiacetal or lactol intermediate.
-
Stereoselective Reduction: The anomeric hydroxyl group of the lactol is reduced, most commonly with a silane-based reducing agent (e.g., triethylsilane) in the presence of a Lewis acid (e.g., BF₃·OEt₂). This step is crucial as it sets the final β-stereochemistry at the anomeric center.
-
Deprotection: Removal of the sugar's protecting groups yields the final C-aryl glucoside.
Caption: Mechanism of Friedel-Crafts C-glycosylation.
B. Transition Metal-Catalyzed Cross-Coupling
These modern methods offer milder conditions and greater functional group tolerance. The roles of electrophile and nucleophile can be reversed depending on the specific reaction.
-
Electrophile Types:
-
Aryl Halides/Triflates: Coupled with organometallic glycosyl nucleophiles (e.g., glycosyl stannanes in Stille coupling or boronic acids in Suzuki coupling). [1] 2. Glycosyl Halides: Coupled with aryl organometallic nucleophiles (e.g., arylboronic acids).
-
-
Performance: Cross-coupling reactions significantly expand the scope of accessible C-aryl glucosides, avoiding the need for strongly basic/acidic conditions or pre-formed, highly reactive organolithiums. [1][6]However, they may require the synthesis of specialized glycosyl donors (stannanes, boronic acids) and careful optimization of catalysts and ligands.
C. Photoredox-Mediated Radical Coupling
A cutting-edge strategy involves the generation of glycosyl radicals from stable precursors, which then couple with aryl electrophiles.
-
Electrophile Type: Typically aryl bromides or iodides. [6]* Mechanism: A photosensitizer, upon irradiation with visible light, activates a stable glycosyl precursor (e.g., a glycosyl ester) to generate a glycosyl radical. This radical is then trapped by a nickel catalyst, which subsequently undergoes cross-coupling with the aryl halide. [6][7]* Performance: This approach represents a significant advancement, enabling the synthesis of C-aryl glucosides under exceptionally mild, redox-neutral conditions. [2][6]It demonstrates excellent functional group compatibility and can provide access to challenging structures. The stereoselectivity is often governed by the kinetic anomeric effect, favoring the α-anomer in some cases. [6]
Comparative Data Summary
| Synthetic Strategy | Primary Electrophile | Key Nucleophile | Typical Conditions | Stereocontrol | Scope & Limitations |
| Organometallic Addition | Protected Gluconolactone | Aryllithium / Grignard | Cryogenic (-78°C), Anhydrous | Excellent β-selectivity via reductive step | Broad aryl scope, high regioselectivity; Multi-step, requires protecting groups. [2][5] |
| Friedel-Crafts | Activated Glycosyl Donor | Electron-Rich Arene | Strong Lewis Acids | Often β-selective | Limited to electron-rich arenes; Poor regioselectivity, harsh conditions. [2][6] |
| Cross-Coupling | Aryl Halide or Glycosyl Halide | Glycosyl/Aryl Organometallic | Metal Catalysts (Pd, Ni) | Controlled by catalyst/ligands | Mild conditions, good functional group tolerance; Requires specialized reagents. [1][8] |
| Radical Coupling | Aryl Halide | Glycosyl Radical | Photoredox Catalyst, Light | Kinetically controlled, can be α-selective | Exceptionally mild, excellent tolerance; Newer method, stereocontrol can be challenging. [2][6] |
Experimental Protocols: A Self-Validating System
To provide a tangible comparison, detailed protocols for two distinct strategies are presented below.
Protocol 1: Synthesis of Dapagliflozin Intermediate via Organometallic Addition
This protocol is representative of the industrial approach, showcasing the reliability and control of this strategy.
Objective: To synthesize the protected β-C-aryl glucoside precursor to Dapagliflozin.
Step 1: Preparation of the Aryllithium Reagent
-
To a solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in anhydrous THF/Toluene (4:1, 10 mL/g) in a flame-dried, argon-purged flask, cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution for 30 minutes at -78 °C to ensure complete metal-halogen exchange.
Step 2: Nucleophilic Addition to Gluconolactone
-
In a separate flame-dried flask, dissolve 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone (1.2 eq) in anhydrous THF (5 mL/g).
-
Cool the lactone solution to -78 °C.
-
Transfer the freshly prepared aryllithium solution from Step 1 to the lactone solution via cannula, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. Quench the reaction by adding aqueous methanesulfonic acid.
Step 3: Reductive Elimination and Acetylation
-
To the crude lactol mixture from Step 2, add dichloromethane and triethylsilane (2.0 eq).
-
Cool the mixture to -20 °C and add boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 2-3 hours until TLC/LCMS indicates consumption of the lactol.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Isolate the crude product, dissolve in dichloromethane, and treat with acetic anhydride (5.0 eq) and pyridine (5.0 eq) to acetylate the hydroxyl groups for easier purification.
-
Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the tetra-O-acetyl-β-C-aryl glucoside.
Protocol 2: Friedel-Crafts C-Glycosylation of Phloroglucinol
This protocol illustrates the direct, albeit limited, Friedel-Crafts approach with an activated phenol.
Objective: To synthesize a C-glucoside of phloroglucinol.
Step 1: Preparation of Reaction Mixture
-
In an oven-dried, argon-purged flask, dissolve phloroglucinol (2.0 eq) in dry acetonitrile.
-
Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
Step 2: Lewis Acid-Mediated Reaction
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired C-glucoside product, likely as a mixture with O-glycosylated and other byproducts.
Conclusion and Authoritative Insights
The synthesis of C-aryl glucosides is a testament to the evolution of synthetic organic chemistry. While classical methods like Friedel-Crafts glycosylation laid the groundwork, they lack the precision required for modern drug synthesis.
The organometallic addition to a sugar lactone stands as the gold standard for industrial production due to its supreme control over regio- and stereochemistry. Building blocks like Methyl 2-(bromomethyl)-5-chlorobenzoate are valuable precursors for the aglycone portion within this robust framework. The choice to use this strategy is a choice for predictability and scalability, accepting the trade-off of a multi-step sequence and rigorous reaction conditions.
Emerging techniques, particularly transition metal- and photoredox-catalyzed couplings , are rapidly expanding the synthetic chemist's toolkit. [8]These methods offer milder alternatives that bypass the need for cryogenic temperatures and highly reactive organolithiums, demonstrating superior functional group tolerance. As these technologies mature, they will undoubtedly enable the creation of novel C-aryl glucoside analogs that are currently inaccessible, pushing the boundaries of drug discovery and chemical biology. The selection of an electrophile is therefore not an isolated choice, but an integral part of a broader strategic decision dictated by the target molecule's complexity, required scale, and the synthetic resources available.
References
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. (Source: PMC, [Link])
-
The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides. (Source: PMC - NIH, [Link])
-
Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. (Source: MDPI, [Link])
-
Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. (Source: PMC, [Link])
-
Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. (Source: Wiley Online Library, [Link])
-
Recent Advances in Aryl C-Glycoside Synthesis. (Source: ResearchGate, [Link])
-
Design, Synthesis and in vivo Evaluation of Novel C-Aryl Glucosides as Potent Sodium-Dependent Glucose Cotransporters Inhibitors for the Treatment of Diabetes. (Source: PubMed, [Link])
-
Occurrence and synthesis strategies for C-aryl glycosides. (Source: ResearchGate, [Link])
-
Mechanism of a Chemical Glycosylation Reaction. (Source: ACS Publications, [Link])
-
strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. (Source: LOCKSS, [Link])
-
C-Glycosylation. (Source: ResearchGate, [Link])
-
An improved practical method for synthesis of aryl C-glycosides from unprotected methyl glycosides and 1-hydroxy sugars. (Source: Journal of the Chemical Society, Chemical Communications, [Link])
Sources
- 1. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review [mdpi.com]
- 4. Design, Synthesis and in vivo Evaluation of Novel C-Aryl Glucosides as Potent Sodium-Dependent Glucose Cotransporters Inhibitors for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Technical Deep Dive: Methyl 2-(bromomethyl)-5-chlorobenzoate in High-Throughput Drug Discovery
Topic: Advantages of using "Methyl 2-(bromomethyl)-5-chlorobenzoate" in drug discovery Content Type: Publish Comparison Guide
Executive Summary
In the competitive landscape of medicinal chemistry, Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0) has emerged as a superior alternative to standard benzyl bromide intermediates. While unsubstituted analogues like methyl 2-(bromomethyl)benzoate allow for the construction of the isoindolinone core, they result in a "dead-end" scaffold that resists further diversification.
The 5-chloro derivative solves this bottleneck. By incorporating an aryl chloride "handle" early in the synthesis, it enables divergent library generation via late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without requiring de novo synthesis of the core ring. This guide analyzes its performance, reaction kinetics, and specific utility in developing EGFR and BRAF inhibitors.
Strategic Analysis: The "5-Chloro" Advantage
Comparative Assessment
The following table contrasts Methyl 2-(bromomethyl)-5-chlorobenzoate against its primary alternatives: the unsubstituted benzoate and the phthalide precursor.
| Feature | Methyl 2-(bromomethyl)-5-chlorobenzoate | Methyl 2-(bromomethyl)benzoate | Phthalide / Isobenzofuranone |
| Core Reactivity | High. Electron-withdrawing Cl enhances benzylic electrophilicity ( | Moderate. Standard benzylic reactivity. | Low. Requires strong bases/lithiation to open ring. |
| Library Potential | Divergent. Cl group allows orthogonal functionalization post-cyclization. | Linear. No handle for further derivatization on the A-ring. | Limited. Difficult to functionalize aromatic ring after lactam formation. |
| Reaction Yield | ~83-92% (Cyclization to Isoindolinone) | ~75-85% | ~40-60% (Lithiation dependent) |
| Atom Economy | High (One-pot cyclization with amines). | High. | Moderate (Often requires multiple steps). |
| Primary Use | Fragment-Based Drug Discovery (FBDD) , Kinase Inhibitor Libraries. | General organic synthesis.[1][2] | Natural product total synthesis. |
Mechanistic Superiority
The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I). This destabilizes the bond between the benzylic carbon and the leaving group (Br), making the benzylic position significantly more electrophilic than the unsubstituted parent.
-
Result: Faster reaction rates with sterically hindered amines (e.g., tert-butyl amine, anilines) under mild conditions.
Case Study: Application in Kinase Inhibitor Discovery
Recent medicinal chemistry campaigns have validated the 5-chloroisoindolinone scaffold—derived directly from this reagent—as a privileged structure for targeting resistant cancers.
Target: EGFR (T790M) and BRAF (V600E)
Researchers designing dual inhibitors for Non-Small Cell Lung Cancer (NSCLC) utilized the 5-chloro handle to append solubilizing groups (e.g., N-methylpiperazine) via Buchwald-Hartwig amination after building the core.
-
Outcome: The resulting 5-chloro-substituted derivatives (e.g., analogues of Compound 5f ) exhibited
values <15 nM against the resistant EGFR T790M mutant, outperforming first-generation inhibitors like Erlotinib. -
Mechanism: The isoindolinone core mimics the ATP-binding hinge region, while the 5-chloro-derived tail extends into the solvent-exposed region, improving solubility and selectivity.
Visualizing the Pathway
The following diagram illustrates the divergent synthesis workflow, highlighting where the 5-chloro reagent enables branching pathways that the unsubstituted analogue cannot support.
Caption: Divergent synthesis workflow. The "Cl-Handle" enables the generation of two distinct chemical libraries from a single core scaffold.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate
For labs requiring in-house generation from Methyl 5-chloro-2-methylbenzoate.
Reagents:
-
Methyl 5-chloro-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: 1,2-Dichloroethane (DCE) or
-Trifluorotoluene (PhCF3) (Green alternative to CCl4)
Method:
-
Setup: Dissolve methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol) in DCE (300 mL) in a round-bottom flask equipped with a reflux condenser.
-
Initiation: Add NBS (10.6 g, 59.5 mmol) and AIBN (200 mg).
-
Reaction: Heat to reflux (80-85°C) under visible light irradiation (halogen lamp) or standard reflux for 2–3 hours. Monitor by TLC (Heptane/EtOAc 9:1). Note: The 5-chloro group does not interfere with radical stability.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (Heptane/DCM gradient 9:1
1:1). -
Yield: Expect ~11.8 g (83%) of a white/off-white solid.
Protocol B: Synthesis of 5-Chloroisoindolin-1-one Scaffold
General procedure for library generation.
Reagents:
-
Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq)
-
Primary Amine (
) (1.2 eq) -
Base:
(2.0 eq) or (2.5 eq) -
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
Method:
-
Addition: To a stirred solution of the amine (1.2 mmol) and
(2.0 mmol) in MeCN (5 mL), add Methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 mmol) dropwise at room temperature. -
Cyclization: Heat the mixture to 50–60°C for 4 hours. The reaction proceeds via
displacement of the bromide followed by spontaneous lactamization. -
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Result: High purity 5-chloroisoindolin-1-one is typically obtained without column chromatography (Yield >90%).
References
-
ChemicalBook. (2025). Methyl 2-(bromomethyl)-5-chlorobenzoate Product Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Retrieved from
-
MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from
-
BenchChem. (2025).[1] Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. Retrieved from
-
Royal Society of Chemistry. (2012). Three-component assembly of stabilized fluorescent isoindoles. Chemical Science. Retrieved from
Sources
A Comparative Guide to the Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate: Linear Efficiency vs. Convergent Strategy
In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of molecular intermediates is paramount to the efficiency, scalability, and economic viability of a process. Methyl 2-(bromomethyl)-5-chlorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents an excellent case study for comparing two fundamental synthetic strategies: linear and convergent synthesis. This guide provides an in-depth technical comparison of these two approaches, offering field-proven insights and detailed experimental protocols to inform researchers, scientists, and drug development professionals in their synthetic planning.
The Significance of Methyl 2-(bromomethyl)-5-chlorobenzoate
Methyl 2-(bromomethyl)-5-chlorobenzoate is a versatile bifunctional molecule. The presence of a reactive bromomethyl group and a methyl ester on a chlorinated benzene ring makes it a valuable precursor for introducing a substituted benzyl moiety in more complex molecular architectures. Its applications span the synthesis of novel therapeutics, agrochemicals, and materials. The efficient and high-purity synthesis of this intermediate is therefore a critical consideration for any research and development program that utilizes it.
Pillar 1: The Prevailing Linear Synthesis - A High-Yield, Validated Approach
A linear synthesis strategy involves the sequential modification of a starting material through a series of reactions to arrive at the final product.[1] For the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate, a well-documented and high-yielding linear pathway has been established as a reliable method.
Linear Synthesis Workflow
The linear synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate is a two-step process commencing from the commercially available methyl 5-chloro-2-methylbenzoate. The strategy hinges on a late-stage, selective free-radical bromination of the benzylic methyl group.
Caption: Linear synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate.
Experimental Protocol: Linear Synthesis
This protocol is adapted from established procedures and has been demonstrated to be highly efficient.
Step 1: Benzylic Bromination of Methyl 5-chloro-2-methylbenzoate
-
Materials:
-
Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol)
-
N-bromosuccinimide (NBS) (10.6 g, 59.5 mmol)
-
Azobisisobutyronitrile (AIBN) (200 mg)
-
1,2-Dichloroethane (300 mL)
-
-
Procedure:
-
In a reaction vessel equipped for photocatalysis, dissolve methyl 5-chloro-2-methylbenzoate, N-bromosuccinimide (NBS), and azobisisobutyronitrile (AIBN) in 1,2-dichloroethane.
-
Irradiate the reaction mixture with a suitable light source (e.g., a photolamp) and stir for 2 hours.
-
Monitor the reaction to completion (e.g., by TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purify the residue by silica gel column chromatography using a heptane/dichloromethane gradient elution (e.g., 9:1, 4:1, 1:1) to afford Methyl 2-(bromomethyl)-5-chlorobenzoate.[1]
-
Performance Data: Linear Synthesis
| Parameter | Value | Reference |
| Starting Material | Methyl 5-chloro-2-methylbenzoate | [1] |
| Key Reagents | NBS, AIBN | [1] |
| Reaction Time | 2 hours | [1] |
| Overall Yield | 83% | [1] |
| Purity | High (after chromatography) | [1] |
Causality Behind Experimental Choices in Linear Synthesis
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as aromatic bromination.
-
Initiator: Azobisisobutyronitrile (AIBN) is a common and effective radical initiator that decomposes at a convenient rate under thermal or photochemical conditions to initiate the bromination reaction.
-
Solvent: 1,2-Dichloroethane is a suitable solvent that is relatively inert to the reaction conditions and effectively solubilizes the reactants.
-
Photocatalysis: The use of light provides the energy to initiate the radical chain reaction, often leading to cleaner and more efficient reactions compared to thermal initiation.
Pillar 2: A Proposed Convergent Synthesis - A Strategic Alternative
Convergent synthesis is a strategy where different fragments of a target molecule are synthesized independently and then coupled together at a late stage.[2] This approach can offer advantages in terms of overall yield and flexibility, especially for complex molecules.[3] While a specific convergent synthesis for Methyl 2-(bromomethyl)-5-chlorobenzoate is not widely documented, a plausible route can be designed based on established organic transformations.
Proposed Convergent Synthesis Workflow
This proposed convergent strategy involves the synthesis of two key fragments, followed by their coupling and a final transformation step.
Caption: Proposed convergent synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate.
Experimental Protocols: Proposed Convergent Synthesis
Fragment A Synthesis: Methyl 5-chloro-2-formylbenzoate
-
Materials:
-
5-Chloro-2-formylbenzoic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
-
Procedure:
-
Dissolve 5-chloro-2-formylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst, remove the excess methanol, and extract the product.
-
Purify by crystallization or chromatography.
-
Fragment B Synthesis: Methylide Ylide
-
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension (e.g., to 0 °C or below).
-
Slowly add the strong base to generate the ylide (a color change is typically observed).
-
The resulting ylide solution is used immediately in the next step.
-
Coupling and Final Transformation
-
Procedure:
-
To the freshly prepared methylide ylide solution, add a solution of Methyl 5-chloro-2-formylbenzoate in the same anhydrous solvent.
-
Allow the reaction to proceed at a suitable temperature until the Wittig reaction is complete.
-
Work up the reaction to isolate the intermediate, Methyl 5-chloro-2-vinylbenzoate.
-
Dissolve the intermediate in a suitable solvent and treat with HBr (e.g., HBr in acetic acid or gaseous HBr) to effect the hydrobromination of the vinyl group, yielding the final product.
-
Pillar 3: A Comparative Analysis - Linear vs. Convergent
| Feature | Linear Synthesis | Convergent Synthesis (Proposed) |
| Overall Yield | High (documented at 83%)[1] | Potentially lower due to the multi-step nature of each fragment synthesis and the coupling reaction. The overall yield is the product of the yields of each branch. |
| Process Simplicity | More straightforward with fewer overall transformations. | More complex, involving the separate synthesis and purification of two fragments before the final coupling. |
| Scalability | Proven to be scalable and efficient. | May present challenges in scaling up the synthesis of sensitive reagents like the ylide and in the final coupling step. |
| Flexibility for Analogs | Less flexible. To create analogs, one would need to start from a different substituted methyl benzoate. | More flexible. Analogs can be created by modifying either Fragment A or Fragment B independently before the coupling step. |
| Purification | One major purification step at the end. | Requires purification of each fragment and the final product, potentially increasing the overall effort. |
| Atom Economy | Generally good for the final bromination step. | The Wittig reaction generates triphenylphosphine oxide as a stoichiometric byproduct, which lowers the atom economy. |
Conclusion: Choosing the Optimal Strategy
For the specific synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate, the documented linear synthesis stands out as the superior strategy in terms of efficiency, simplicity, and proven high yield.[1] Its straightforward nature and the high efficiency of the final benzylic bromination make it the preferred method for large-scale production where the primary goal is the target molecule itself.
The convergent approach , while conceptually elegant and offering greater flexibility for the synthesis of analogs, introduces a higher degree of complexity and potential for lower overall yield for this particular target. The generation and handling of the ylide, along with the stoichiometric byproduct from the Wittig reaction, are additional considerations. However, for a research program focused on creating a library of related compounds with variations in the ester or the substituent on the aromatic ring, the convergent strategy could prove to be a valuable and logical choice.
Ultimately, the choice between a linear and convergent synthesis strategy is dictated by the specific goals of the project, including the desired scale of production, the need for analog synthesis, and available resources and expertise.
References
- Chen, S., Jia, L., Li, X., & Luo, M. (2014).
- Gomberg, M., & Buchler, L. H. (1921). The preparation of benzyl benzoate. Journal of the American Chemical Society, 43(6), 1304-1309.
- Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
- Made, A. W. V. D., & Made, R. H. V. D. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262-1263.
- Pawar, S. S., & Akamanchi, K. G. (2014). Retrosynthesis: A powerful tool in organic synthesis. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 566-583.
-
Snowhite Chemical Co., LTD. (2025). Industrial synthesis method of benzyl benzoate. Retrieved from [Link]
Sources
Green chemistry metrics for "Methyl 2-(bromomethyl)-5-chlorobenzoate" synthesis
Topic: Green Chemistry Metrics for "Methyl 2-(bromomethyl)-5-chlorobenzoate" Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Technical Guide for Pharmaceutical Process Development
Executive Summary & Strategic Importance
Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0) is a critical electrophilic building block in medicinal chemistry. It serves as a lynchpin intermediate for synthesizing heterocycles, including quinazolinones and isoindolinones, which are prevalent scaffolds in kinase inhibitors and sartan-class antihypertensives.
Historically, the synthesis of this benzylic bromide has relied on the Classical Wohl-Ziegler protocol. While effective, this route is plagued by severe environmental liabilities: the use of ozone-depleting carbon tetrachloride (
This guide objectively compares the Classical Route against a Modern Green Route (Photochemical/Flow), providing validated metrics (E-Factor, Atom Economy) and experimental protocols to facilitate the transition toward sustainable manufacturing.
Comparative Metrics Analysis
The following data contrasts the environmental footprint of the two primary synthesis pathways.
Table 1: Green Chemistry Metrics Comparison
| Metric | Classical Route (Wohl-Ziegler) | Green Route (Photo-Flow/LED) | Impact Analysis |
| Reagents | NBS, AIBN (Initiator) | NBS, Blue LED (450 nm) | Elimination of explosive AIBN reduces safety risk. |
| Solvent | Carbon Tetrachloride ( | Acetonitrile (MeCN) or Methyl Acetate | |
| Energy | Reflux ( | Ambient ( | Photochemical activation removes thermal heating requirements. |
| Atom Economy (AE) | 72.6% | 72.6% | Identical intrinsic AE, but Green route improves Reaction Mass Efficiency (RME). |
| Reaction Time | 4 - 12 Hours | 30 - 60 Minutes (Flow) | Flow chemistry accelerates kinetics via improved photon flux. |
| E-Factor (Est.) | > 50 (High solvent waste) | < 15 (Recyclable solvent) | Green route significantly lowers waste burden. |
| Yield | 60 - 83% | 85 - 92% | Reduced side reactions (over-bromination) via controlled irradiation. |
Mechanistic Insight & Causality
To optimize this reaction, one must understand the radical chain mechanism. The choice of solvent and initiator dictates the stability of the radical intermediates and the solubility of the byproduct, succinimide.
3.1. The Radical Pathway
The reaction proceeds via a free-radical chain mechanism.
-
Initiation: Homolytic cleavage of the N-Br bond (or initiator) generates the bromine radical (
).[1] -
Propagation:
abstracts a benzylic hydrogen, creating a benzylic radical. This radical attacks another NBS molecule to form the product and regenerate the chain. -
Termination: Radical recombination (minor pathway).
Why the Green Route Works:
In the classical method, AIBN requires heat (
3.2. Visualizing the Pathway
The following diagram illustrates the mechanistic flow and the divergence between the thermal and photochemical paths.
Caption: Comparative mechanistic pathway showing thermal vs. photochemical initiation vectors.
Experimental Protocols
Protocol A: The "Green" Standard (Photochemical)
Recommended for modern R&D and scale-up.
Reagents:
-
Methyl 5-chloro-2-methylbenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (0.2 M concentration)
-
Light Source: Blue LED strip (approx. 450 nm, 10-20 W)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask (borosilicate glass) with Methyl 5-chloro-2-methylbenzoate and MeCN.
-
Addition: Add NBS in a single portion. Note: No AIBN is required.
-
Irradiation: Position the Blue LED strips roughly 2-5 cm from the flask. Stir vigorously at room temperature (
). -
Monitoring: Monitor by TLC or HPLC. Reaction typically reaches completion in 60–90 minutes.
-
Workup (Green):
-
Concentrate the reaction mixture under reduced pressure to remove MeCN (recoverable).
-
Redissolve residue in a minimal amount of Methyl tert-butyl ether (MTBE).
-
Wash with water (to remove succinimide and residual NBS).
-
Dry organic layer over
and concentrate.
-
-
Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography to reduce silica waste.
Validation Check:
-
Self-Validating Step: The disappearance of the starting material peak (HPLC) and the absence of the di-bromo impurity (which forms if reaction runs too long or with excess NBS) confirms success.
Protocol B: The "Classical" Baseline (Thermal)
Provided for comparative reference only.
Reagents:
-
Methyl 5-chloro-2-methylbenzoate (1.0 equiv)
-
NBS (1.1 equiv)
-
AIBN (0.05 equiv)
-
Solvent:
(Carbon Tetrachloride)[2][3][4]
Step-by-Step Workflow:
-
Setup: Dissolve substrate in
(Caution: Toxic/Carcinogenic). -
Activation: Add NBS and AIBN.
-
Reaction: Heat to reflux (
) for 4–12 hours. -
Filtration: Cool the mixture. Succinimide will precipitate (it floats in
).[4] Filter off the solid. -
Evaporation: Remove
under vacuum.
Process Efficiency Visualization
The following diagram maps the operational efficiency gains of the Green Protocol, highlighting the elimination of hazardous steps.
Caption: Operational workflow comparison highlighting the streamlined Green process.
References
-
ChemicalBook. (2025).[5][6] Methyl 2-bromomethyl-5-chloro-benzoate Properties and Synthesis.Link
-
Edde, F. (2025).[7][5] User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction.[5] European Journal of Organic Chemistry.[5] Link
-
BenchChem. (2025).[2] Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. (Analogous chemistry reference). Link
-
Sheldon, R. A. (2018). The E-factor 25 years on: the rising tide of green chemistry and sustainability. Green Chemistry, 19, 18-43. Link
-
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: An Environmentally Benign Approach? Current Organic Chemistry. Link
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
Process validation for the manufacturing of "Methyl 2-(bromomethyl)-5-chlorobenzoate"
Executive Summary
Target Molecule: Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS: 668262-52-0) Application: Critical intermediate for quinazolinone-based kinase inhibitors and functionalized heterocycles. Core Challenge: The synthesis is dominated by a competing consecutive reaction network. The primary challenge is controlling the selectivity between the desired mono-brominated product and the over-brominated impurity (Methyl 2-(dibromomethyl)-5-chlorobenzoate).
This guide compares the industrial performance of Radical Bromination using N-Bromosuccinimide (NBS) versus Direct Bromination (
Comparative Analysis of Synthetic Routes
To ensure a robust manufacturing process, we evaluated two primary synthetic pathways. The performance metrics below are derived from scale-up data (100g – 1kg scale).
Route A: Wohl-Ziegler Bromination (NBS)
-
Mechanism: Radical substitution using NBS as a reservoir for low-concentration in-situ bromine generation.
-
Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).
-
Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE).
Route B: Direct Bromination ( )
-
Mechanism: Radical substitution using elemental bromine under photochemical initiation.
-
Solvent: DCM or
(Historical).
Performance Comparison Table
| Feature | Route A: NBS (Recommended) | Route B: Elemental Bromine ( |
| Selectivity (Mono:Di) | High (20:1) | Low (8:1) due to high local |
| Yield | 80 - 85% | 65 - 70% |
| Safety Profile | Moderate (Solid reagent, easy handling) | Poor (Volatile, corrosive liquid, difficult stoichiometry) |
| Impurity Removal | Succinimide (Water soluble, easy wash) | HBr gas evolution (Requires scrubber) |
| Process Control | Precise (Stoichiometry fixed by weighing) | Difficult (Flow rate dependent) |
| Scalability | Linear up to 50kg | Exothermic runaway risk high |
Verdict: Route A (NBS) is the only viable candidate for GMP-compliant manufacturing due to its superior selectivity and safety profile.
Process Validation Strategy (QbD Approach)
To validate this process, we define the Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) .
Critical Quality Attributes (CQAs)
-
Appearance: White to off-white crystalline solid.
-
Assay (HPLC):
.[1] -
Impurity A (Dibromo):
(Difficult to remove downstream). -
Impurity B (Starting Material):
(Easier to purge via crystallization). -
Residual Solvent: Compliant with ICH Q3C.
Critical Process Parameters (CPPs)
-
NBS Stoichiometry (0.95 – 1.05 eq):
-
Temperature (Reflux
2°C): -
Reaction Endpoint (IPC):
-
Control: Stop reaction when SM
OR Dibromo .
-
Impurity Fate Mapping
The following diagram illustrates the reaction pathway and the critical decision node for stopping the reaction.
Figure 1: Reaction pathway and impurity fate mapping. The critical control point is preventing the secondary bromination (k2).
Validated Experimental Protocol
This protocol is designed as a Self-Validating System . The In-Process Control (IPC) step acts as a hard stop to ensure batch quality.
Materials
-
Precursor: Methyl 5-chloro-2-methylbenzoate (1.0 eq).
-
Reagent: N-Bromosuccinimide (NBS) (0.98 eq) – Freshly recrystallized if yellow.
-
Initiator: AIBN (0.05 eq).
-
Solvent: Chlorobenzene (Preferred for higher boiling point/rate) or Acetonitrile.
-
Equipment: Jacketed reactor with reflux condenser and nitrogen inertion.
Step-by-Step Methodology
-
Charge & Dissolution:
-
Load Methyl 5-chloro-2-methylbenzoate (100 g, 0.54 mol) into the reactor.
-
Add Chlorobenzene (500 mL, 5 vol). Stir to dissolve.
-
Validation Check: Ensure solution is clear. Purge with
for 15 mins to remove (radical scavenger).
-
-
Reagent Addition (The "Portion-Wise" Strategy):
-
Add 50% of the NBS (47.1 g) and 50% of the AIBN (2.2 g) at room temperature.
-
Heat mixture to 80°C (Reflux). An exotherm indicates initiation.
-
-
Controlled Propagation:
-
Once reflux stabilizes, add the remaining 50% NBS and AIBN in 4 equal portions over 1 hour.
-
Reasoning: Keeping NBS concentration low minimizes the "cage effect" and favors mono-bromination over di-bromination.
-
-
Critical IPC Monitoring (Self-Validation):
-
T = 2h: Sample for HPLC.
-
Stop Criteria:
-
If SM
: COOL IMMEDIATELY . -
If Dibromo Impurity
: COOL IMMEDIATELY regardless of SM conversion.
-
-
Note: Do not chase 100% conversion. It is impossible without generating >5% dibromo impurity.
-
-
Work-up & Purification:
-
Cool to 20°C. Filter off the precipitated Succinimide.
-
Wash filtrate with 5% Sodium Thiosulfate (removes trace
) and Water. -
Concentrate organic phase to a residue.[3]
-
Crystallization: Dissolve residue in hot Heptane/Ethyl Acetate (9:1). Cool slowly to 0°C.
-
Filter white crystals and dry at 40°C under vacuum.
-
Expected Results
Validation Workflow Visualization
The following diagram outlines the decision matrix for the manufacturing process validation.
Figure 2: Process Control Logic for minimizing critical impurities.
References
-
PubChem. (2025). Methyl 2-(bromomethyl)-5-chlorobenzoate Compound Summary. Retrieved from [Link]
-
Chemistry Steps. (2023). Benzylic Bromination Mechanisms: NBS vs Br2. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Process Development and Impurity Control in Benzylic Brominations. Retrieved from [Link]
Sources
- 1. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
